Amezalpat
Descripción
Propiedades
Número CAS |
1616372-41-8 |
|---|---|
Fórmula molecular |
C34H41N3O4 |
Peso molecular |
555.7 g/mol |
Nombre IUPAC |
2-[5-[3-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]-2-ethoxyphenyl]acetic acid |
InChI |
InChI=1S/C34H41N3O4/c1-6-36-31(35-37(33(36)40)23-25-14-17-29(18-15-25)34(3,4)5)13-9-11-24-10-8-12-26(20-24)27-16-19-30(41-7-2)28(21-27)22-32(38)39/h8,10,12,14-21H,6-7,9,11,13,22-23H2,1-5H3,(H,38,39) |
Clave InChI |
KUPVZYDOHAPPNF-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Amezalpat (TPST-1120): A Deep Dive into its Mechanism of Action in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with a high mortality rate.[1][2] The therapeutic landscape is evolving, with a growing emphasis on targeted and immune-mediated strategies. Amezalpat (TPST-1120), a first-in-class, oral, small molecule, selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), has emerged as a promising therapeutic agent in HCC.[2][3][4][5][6] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in HCC, summarizing key preclinical and clinical findings.
Core Mechanism: Dual-Pronged Attack on HCC Through PPARα Antagonism
This compound's primary mechanism of action revolves around its selective antagonism of PPARα, a nuclear receptor and transcription factor that plays a pivotal role in regulating fatty acid oxidation (FAO) and inflammation. HCC is notably one of the tumor types with the highest expression of PPARα.[3] By inhibiting PPARα, this compound exerts a dual effect on the tumor: directly targeting the metabolic machinery of cancer cells and favorably modulating the tumor microenvironment (TME).[2][3][5]
Direct Targeting of Tumor Cell Metabolism
HCC cells often exhibit a metabolic shift towards increased FAO to meet their high energy demands for proliferation and survival. This compound, by antagonizing PPARα, disrupts this critical metabolic pathway.[6] This inhibition of FAO is believed to directly impede tumor cell growth and viability.[7] Preclinical data suggest that this direct targeting can lead to a reduction in tumor growth.[7]
Modulation of the Tumor Microenvironment
Beyond its direct effects on tumor cells, this compound significantly impacts the TME by altering the metabolic profiles of immune cells.[2][5]
-
Inhibition of Immunosuppressive Cells: Key immunosuppressive cells within the TME, such as M2-polarized macrophages, myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs), are highly dependent on FAO for their function. By blocking FAO, this compound curtails the activity of these cells, thereby reducing the immunosuppressive nature of the TME.[8]
-
Promotion of Anti-Tumor Immunity: The inhibition of FAO creates a metabolic shift in the TME that favors the activity of effector immune cells, such as M1-polarized macrophages and effector T cells. This reprogramming of the immune landscape fosters a more robust anti-tumor immune response.
-
Modulation of Angiogenesis: Preclinical evidence also suggests that this compound can modulate angiogenesis within the tumor microenvironment.[2][5]
Signaling Pathway and Experimental Workflow
The proposed mechanism of this compound involves a cascade of events initiated by the binding and inhibition of PPARα. This leads to downstream effects on gene expression related to fatty acid metabolism, ultimately impacting both the tumor cells and the surrounding immune cells.
Caption: this compound inhibits PPARα, leading to decreased FAO, which in turn hinders tumor growth and immunosuppressive cell function, ultimately promoting anti-tumor immunity.
Quantitative Data from Clinical Trials
The efficacy of this compound in combination with standard-of-care (atezolizumab and bevacizumab) has been evaluated in the Phase 1b/2 MORPHEUS-LIVER clinical trial in first-line unresectable or metastatic HCC.
| Efficacy Endpoint | This compound + Atezolizumab + Bevacizumab (n=40) | Atezolizumab + Bevacizumab (n=30) | Hazard Ratio (HR) | Data Cutoff |
| Median Overall Survival (OS) | 21 months | 15 months | 0.65 | February 14, 2024 |
| Objective Response Rate (ORR) | 30% | 13.3% | - | February 14, 2024 |
| Confirmed ORR (cORR) | 30% | 13.3% | - | October 11, 2023 |
| Median Progression-Free Survival (PFS) | 7.0 months | 4.27 months | 0.70 | October 11, 2023 |
Data sourced from multiple press releases and clinical trial updates.[1][2][5][6][9][10]
The survival benefit of this compound was observed across key patient subgroups, including those with PD-L1-negative tumors and those with β-catenin mutations.[2][5]
Experimental Protocols
While detailed, step-by-step protocols from the preclinical studies of this compound are not publicly available, the general methodologies can be inferred from the descriptions of the studies.
In Vitro Studies (General Methodology)
-
Cell Lines: Studies would have likely utilized established human HCC cell lines.
-
Treatments: Cells would be treated with varying concentrations of this compound, both as a monotherapy and in combination with other agents.
-
Assays:
-
Proliferation Assays: To assess the direct effect of this compound on tumor cell growth.
-
Apoptosis Assays: To determine if this compound induces programmed cell death in HCC cells.
-
Fatty Acid Oxidation Assays: To confirm the on-target effect of this compound on cellular metabolism. This would likely involve measuring the rate of radiolabeled fatty acid oxidation.
-
Gene Expression Analysis: To evaluate the downstream effects of PPARα inhibition on target gene expression.
-
In Vivo Studies (General Methodology)
-
Animal Models:
-
Xenograft Models: Immunocompromised mice implanted with human HCC cell lines to assess the direct anti-tumor activity of this compound.[11][12]
-
Syngeneic Models: Immunocompetent mice implanted with murine liver cancer cells to evaluate the impact of this compound on both the tumor and the immune system.[11][12][13]
-
-
Treatment Regimens: this compound would be administered orally, alone or in combination with other therapies like anti-PD-1 antibodies.[11][12]
-
Efficacy Endpoints:
-
Tumor growth inhibition and regression.
-
Overall survival of the animals.
-
-
Pharmacodynamic Assessments:
-
Immunophenotyping: Analysis of immune cell populations within the tumor and spleen by flow cytometry to assess changes in M1/M2 macrophage ratios, Treg populations, and effector T cell infiltration.
-
Cytokine Analysis: Measurement of pro- and anti-inflammatory cytokines in the TME.
-
References
- 1. Tempest Reveals this compound (TPST-1120) Shows Six-Month Survival Boost in First-Line HCC Study [synapse.patsnap.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Tempest Announces Positive Early Results from Global Randomized Phase 1b/2 Combination Study of TPST-1120 in First-Line Hepatocellular Carcinoma - BioSpace [biospace.com]
- 4. TPST-1120 by Tempest Therapeutics for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. targetedonc.com [targetedonc.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Tempest Presents New this compound MOA Data Reinforcing Its Potential as Novel Cancer Treatment at the 2025 AACR Annual Meeting | Tempest Therapeutics [ir.tempesttx.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Tempest Releases New Data Demonstrating Superiority of TPST-1120 Arm Across Multiple Study Endpoints in Randomized First-Line HCC Study | Tempest Therapeutics [ir.tempesttx.com]
- 11. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oatext.com [oatext.com]
TPST-1120: A Technical Overview of a First-in-Class PPARα Antagonist for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPST-1120, also known as amezalpat, is a first-in-class, oral, small molecule, and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a critical role in regulating fatty acid oxidation (FAO), a metabolic pathway frequently upregulated in cancer cells to support their growth, proliferation, and survival.[3] By inhibiting PPARα, TPST-1120 aims to disrupt tumor cell metabolism and modulate the tumor microenvironment (TME) to enhance anti-tumor immunity.[4] Preclinical and clinical data suggest that TPST-1120 holds promise as a novel therapeutic agent in various solid tumors, particularly in combination with immunotherapy.[5][6] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to TPST-1120.
Core Mechanism of Action: PPARα Antagonism
TPST-1120 functions as a competitive antagonist of PPARα, binding to the receptor and preventing its activation by endogenous or synthetic agonists.[7] This blockade has a dual impact on the tumor and its microenvironment:
-
Direct Tumor Cell Targeting: Many cancer cells are dependent on FAO for energy production. By inhibiting PPARα, TPST-1120 downregulates the expression of genes involved in FAO, thereby disrupting the metabolic machinery of tumor cells and potentially leading to their death.[7] This mechanism is particularly relevant in cancers with high PPARα expression, such as hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and cholangiocarcinoma (CCA).[1]
-
Modulation of the Tumor Microenvironment (TME): The TME is often immunosuppressive, and FAO plays a role in maintaining this state. TPST-1120's inhibition of PPARα can reprogram the TME to be more pro-inflammatory and conducive to an anti-tumor immune response. This is achieved through several mechanisms:
-
Shifting Macrophage Polarization: It promotes the shift of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[3]
-
Inhibiting Immunosuppressive Cells: TPST-1120 can inhibit other immunosuppressive cell populations within the TME that rely on FAO, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[7]
-
Reversal of Immune Suppression: The drug may also block the ability of PPARα to transrepress NF-kB, a key transcription factor in the inflammatory response, thereby reversing immune suppression.[1]
-
Signaling Pathway of TPST-1120
Caption: TPST-1120 inhibits PPARα, disrupting FAO in tumor and immune cells.
Preclinical Data
TPST-1120 has demonstrated significant anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other anti-cancer agents.
In Vitro Studies
-
TPST-1120 has shown a direct cytotoxic effect on tumor cells in vitro.[4]
-
The IC50 of TPST-1120 for human PPARα is 0.04 nM, with over 35-fold selectivity over other PPAR isoforms.[3]
In Vivo Studies
Preclinical studies in syngeneic and xenograft mouse models have shown that TPST-1120 can lead to potent anti-tumor immune responses and significant tumor regression.[4]
| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |
| Liver, Colon, Pancreatic Cancer | TPST-1120 Monotherapy | >50% | [8] |
| Liver and Colon Cancer | TPST-1120 + anti-PD-1 | Enhanced Inhibition vs Monotherapy | [8] |
| Renal Cell Carcinoma (RCC) | TPST-1120 Monotherapy | 52%-56% | [5] |
| Renal Cell Carcinoma (RCC) | TPST-1120 + Cabozantinib | 81% | [5] |
| Renal Cell Carcinoma (RCC) | TPST-1120 + anti-PD-1 | 74% | [5] |
| Breast, Lung, Colon, Pancreatic, Melanoma (Syngeneic Models) | TPST-1120 Monotherapy or in combination with chemotherapy/anti-PD1 | Significant Tumor Regression | [4] |
| CLL, AML, Pancreatic, Melanoma (Xenograft Models) | TPST-1120 Monotherapy or in combination with chemotherapy/anti-PD1 | Anti-tumor Efficacy | [4] |
Clinical Trial Data
TPST-1120 is being evaluated in multiple clinical trials for various advanced cancers, including a Phase 3 study in HCC.[2]
Phase 1b/2 Study in First-Line Hepatocellular Carcinoma (HCC)
A global, randomized Phase 1b/2 study evaluated TPST-1120 in combination with atezolizumab and bevacizumab (standard of care) in first-line patients with advanced HCC.[1]
| Endpoint | TPST-1120 Arm (n=40) | Control Arm (n=29) | Relative Improvement | Reference |
| Unconfirmed Objective Response Rate (ORR) | 30% | 17.2% | 74.4% | [9][10] |
| Confirmed Objective Response Rate (ORR) | 17.5% | 10.3% | 69.9% | [9][10] |
| Patients Remaining on Treatment | 47.5% | 23.3% | - | [9][10] |
| Patients Remaining on Study | 80% | 50% | - | [9][10] |
| Median Overall Survival (OS) Improvement | - | - | Six-month improvement over standard of care | [1][7] |
Phase 1 Study in Advanced Solid Tumors (NCT03829436)
This study evaluated TPST-1120 as a monotherapy and in combination with nivolumab (B1139203) in patients with advanced solid tumors.[6]
| Treatment Cohort | Best Response | Objective Response Rate (ORR) | Reference |
| Monotherapy (n=19) | 53% Stable Disease | - | [11] |
| Combination with Nivolumab (all doses, n=13) | - | 23% | [11] |
| Combination with Nivolumab (TPST-1120 ≥400 mg BID, n=8) | - | 38% | [11] |
The combination therapy showed promising objective responses in patients refractory to prior anti-PD-1 therapy, including in RCC and CCA.[11]
Experimental Protocols
Detailed, proprietary experimental protocols for TPST-1120 studies are not publicly available. However, based on the published research, the following are generalized methodologies for the key experiments conducted.
In Vivo Syngeneic and Xenograft Mouse Models
These models are crucial for evaluating the in vivo efficacy of anti-cancer agents.
Objective: To assess the anti-tumor activity of TPST-1120 alone or in combination with other therapies in a living organism.
Generalized Protocol:
-
Cell Culture: Appropriate cancer cell lines (murine for syngeneic, human for xenograft) are cultured under sterile conditions.
-
Animal Models:
-
Syngeneic: Immunocompetent mice (e.g., C57BL/6, BALB/c) are used.
-
Xenograft: Immunocompromised mice (e.g., nude, SCID) are used to prevent rejection of human tumor cells.
-
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, TPST-1120, combination therapy). TPST-1120 is administered orally.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Pharmacodynamic Studies: At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry).
Flow Cytometry for Immune Cell Phenotyping
This technique is used to identify and quantify different immune cell populations within the TME.
Objective: To characterize the immune cell infiltrate in tumors from treated and untreated animals.
Generalized Protocol:
-
Single-Cell Suspension Preparation: Tumors are harvested and enzymatically digested to obtain a single-cell suspension.
-
Antibody Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8 for T cells; F4/80, CD11b, CD86 for M1 macrophages; CD206 for M2 macrophages).
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is analyzed to determine the percentage and absolute number of different immune cell populations.
Immunohistochemistry (IHC)
IHC is used to visualize the presence and localization of specific proteins (e.g., immune cell markers) within tissue sections.
Objective: To assess the spatial distribution of immune cells within the tumor microenvironment.
Generalized Protocol:
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Thin sections are cut and mounted on microscope slides.
-
Antigen Retrieval: The tissue sections are treated to unmask the target antigens.
-
Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to the protein of interest (e.g., anti-CD8 for cytotoxic T cells).
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a colored precipitate at the site of the antigen.
-
Visualization: The stained tissue sections are visualized under a microscope to assess the presence, intensity, and location of the target protein.
Experimental Workflow Diagram
Caption: A typical workflow for preclinical evaluation of TPST-1120.
Conclusion
TPST-1120 is a promising, first-in-class PPARα antagonist with a novel dual mechanism of action that targets both tumor cell metabolism and the immunosuppressive tumor microenvironment. Preclinical and early clinical data have demonstrated its potential to inhibit tumor growth and enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors. Ongoing and future clinical trials will be crucial in further defining the therapeutic role of TPST-1120 in the treatment of various cancers. The data presented in this technical guide underscore the scientific rationale for the continued development of this innovative therapeutic agent.
References
- 1. tempesttx.com [tempesttx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Polarization of M1 and M2 Human Monocyte-Derived Cells and Analysis with Flow Cytometry upon Mycobacterium tuberculosis Infection [jove.com]
- 4. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. A Syngeneic Pancreatic Cancer Mouse Model to Study the Effects of Irreversible Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 11. meliordiscovery.com [meliordiscovery.com]
Amezalpat: A Targeted Approach to Disrupting Cancer Metabolism Through Fatty Acid Oxidation Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amezalpat (TPST-1120) is a first-in-class, oral, small molecule antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). By competitively inhibiting PPARα, this compound disrupts the transcriptional activation of genes essential for fatty acid oxidation (FAO), a key metabolic pathway that various cancers exploit to fuel their growth, proliferation, and survival. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information presented is intended to support researchers and drug development professionals in understanding and potentially investigating the therapeutic utility of targeting FAO with this compound.
Introduction: The Role of Fatty Acid Oxidation in Cancer
Metabolic reprogramming is a hallmark of cancer. While aerobic glycolysis, the Warburg effect, has been a central focus of cancer metabolism research, the importance of fatty acid oxidation (FAO) has gained significant recognition. FAO is a catabolic process that breaks down fatty acids to produce ATP and NADPH, providing a crucial energy source and reducing equivalents for cancer cells, particularly under conditions of metabolic stress such as hypoxia or glucose deprivation.[1]
Many aggressive tumors upregulate FAO to meet their high bioenergetic and biosynthetic demands.[2] This metabolic adaptation is regulated by a network of transcription factors, with Peroxisome Proliferator-Activated Receptor alpha (PPARα) playing a central role.[3] PPARα, upon activation by fatty acid ligands, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating the expression of proteins involved in fatty acid uptake, transport, and oxidation.[4] Key among these target genes is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial FAO.[5]
This compound (TPST-1120): A Selective PPARα Antagonist
This compound is a potent and selective competitive antagonist of human PPARα, with a half-maximal inhibitory concentration (IC50) of 0.04 µM.[6][7] Its selectivity for PPARα is over 250-fold higher than for other PPAR isoforms (PPARβ/δ and PPARγ).[6] By binding to PPARα, this compound prevents the conformational changes necessary for coactivator recruitment and subsequent gene transcription, effectively blocking the FAO pathway at the transcriptional level.[8]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of PPARα-mediated transcription of FAO-related genes. This leads to a reduction in the cancer cell's ability to utilize fatty acids as an energy source. Preclinical studies have shown that this disruption of tumor cell metabolism can lead to direct cytotoxic effects.[1]
Furthermore, this compound's impact extends to the tumor microenvironment (TME). Tumor-infiltrating immune cells, such as regulatory T cells (Tregs) and M2-polarized tumor-associated macrophages (TAMs), are also reliant on FAO for their immunosuppressive functions. By inhibiting FAO, this compound can modulate the TME, potentially shifting it towards a more anti-tumorigenic state.[8]
Quantitative Data
The following tables summarize the key quantitative data available for this compound, from its in vitro potency to its clinical efficacy in combination therapy for hepatocellular carcinoma (HCC).
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (human PPARα) | 0.04 µM | [6][7] |
| Selectivity vs. PPARβ/δ and PPARγ | >250-fold | [6] |
Table 2: Clinical Efficacy of this compound in Combination with Atezolizumab and Bevacizumab in First-Line Unresectable or Metastatic Hepatocellular Carcinoma (MORPHEUS-LIVER trial)
Data cutoff: February 14, 2024
| Endpoint | This compound + Atezolizumab + Bevacizumab (n=40) | Atezolizumab + Bevacizumab (n=30) | Reference |
| Median Overall Survival (OS) | 21 months | 15 months | [9][10][11] |
| Hazard Ratio (HR) for OS | 0.65 | - | [9][11][12] |
| Confirmed Objective Response Rate (ORR) | 30% | 13.3% | [9][12] |
| Median Progression-Free Survival (PFS) | 7.0 months | 4.27 months | [13] |
Table 3: Objective Response Rate in Key Subpopulations (MORPHEUS-LIVER trial)
Data cutoff: April 20, 2023
| Subpopulation | This compound + Atezolizumab + Bevacizumab | Atezolizumab + Bevacizumab | Reference |
| PD-L1 Negative Tumors | 27% | 7% | [12][14] |
| β-catenin Activating Mutations | 43% | Not Reported | [12] |
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the PPARα-Mediated Fatty Acid Oxidation Pathway
The following diagram illustrates the signaling pathway through which this compound exerts its inhibitory effect on fatty acid oxidation.
References
- 1. tempesttx.com [tempesttx.com]
- 2. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 3. Tempest set to storm the HCC landscape with promising Phase II this compound data - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (TPST-1120, TPST1120) | PPARα inhibitor | Probechem Biochemicals [probechem.com]
- 7. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARα Antagonism | TPST-1120 | Tempest Therapeutics [tempesttx.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. onclive.com [onclive.com]
- 11. Tempest Unveils New Survival Data for this compound (TPST-1120) in Randomized First-Line HCC Study Demonstrating a Six-Month Improvement over Control Arm | Tempest Therapeutics [ir.tempesttx.com]
- 12. Tempest Reveals this compound (TPST-1120) Shows Six-Month Survival Boost in First-Line HCC Study [synapse.patsnap.com]
- 13. targetedonc.com [targetedonc.com]
- 14. cancernetwork.com [cancernetwork.com]
Amezalpat's Modulation of Immune Suppressive Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amezalpat (TPST-1120) is a first-in-class, oral, small molecule, selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] Emerging preclinical and clinical data highlight its potential as a novel cancer therapeutic that functions through a dual mechanism: directly targeting tumor cells and modulating the tumor microenvironment by reprogramming immune suppressive cells.[2] This guide provides a detailed technical overview of this compound's mechanism of action and its documented effects on key immune suppressive cell populations, including M2-polarized macrophages, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
Core Mechanism of Action: Inhibition of Fatty Acid Oxidation
This compound's primary immunomodulatory effect stems from its role as a competitive antagonist of PPARα, a nuclear receptor and transcription factor that is a master regulator of fatty acid oxidation (FAO).[3][4] Many immune suppressive cells, including M2 macrophages, Tregs, and MDSCs, are highly dependent on FAO for their energy production and function.[5][6] By binding to PPARα, this compound inhibits the transcription of genes essential for FAO.[1] This metabolic reprogramming shifts the tumor microenvironment away from one that favors immunosuppressive cells and towards a more inflamed state that supports the activity of anti-tumor effector cells like M1 macrophages and effector T cells.[2] Additionally, this compound may block the ability of PPARα to transrepress NF-kB, a key inflammatory signaling pathway, further contributing to the reversal of immune suppression.[1]
Impact on Specific Immune Suppressive Cells
M2-Polarized Macrophages (Tumor-Associated Macrophages - TAMs)
Tumor-associated macrophages, often polarized to an M2-like phenotype, are critical drivers of an immunosuppressive tumor microenvironment. These cells rely heavily on FAO for their survival and function.[7] Preclinical studies have demonstrated that this compound effectively targets this population.[5][8]
-
Inhibition of Development and Function: this compound inhibits the development of M2 macrophages from precursor cells.[5] Treatment of M2 macrophages with this compound leads to a concentration-dependent reduction in canonical M2 markers such as CD163, CD206, and Arginase-1 (Arg-1).[7]
-
Cytokine Modulation: this compound significantly reduces the production of immunosuppressive cytokines IL-10 and TGF-β by M2 macrophages.[7]
-
Metabolic Disruption: Treatment with this compound results in a significant reduction in mitochondrial mass in M2 macrophages, directly indicating a disruption of the FAO pathway.[7]
-
Induction of Cell Death: In co-culture experiments with activated CD8+ T cells and hepatocellular carcinoma (HCC) cells, this compound induced M2 cell death and enhanced tumor cell cytotoxicity.[7]
Regulatory T Cells (Tregs)
Tregs are another key population of immunosuppressive cells that maintain self-tolerance but can also hinder anti-tumor immunity.[5] Similar to M2 macrophages, Tregs utilize FAO as a primary metabolic pathway.[5]
-
Inhibition of Development: Data indicates that this compound inhibits the development of Tregs from their precursor populations.[5]
-
Functional Inhibition: In the presence of tumor and cytotoxic T cells, this compound-treated Tregs show decreased production of anti-inflammatory cytokines, indicating a blockade of their suppressive function.[8]
Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive capabilities.[9] Studies have shown that tumor-infiltrating MDSCs upregulate FAO to sustain their suppressive functions.[6]
-
Inferred Mechanism of Action: While direct studies on this compound's effect on MDSCs are not as extensively detailed in the provided search results, its mechanism as an FAO inhibitor is highly relevant.[2][6] Pharmacological inhibition of FAO has been shown to block the immunosuppressive functions of MDSCs and reduce their production of inhibitory cytokines.[6] Tempest Therapeutics has stated that this compound inhibits immunosuppressive cell populations including "myeloid suppressor cells."[2]
Quantitative Data Summary
The most robust quantitative data for this compound comes from a global, randomized Phase 1b/2 clinical study (NCT04524871) in first-line unresectable or metastatic hepatocellular carcinoma (HCC), where it was evaluated in combination with atezolizumab and bevacizumab.[10]
| Clinical Endpoint | This compound + Atezolizumab/Bevacizumab (n=40) | Atezolizumab/Bevacizumab Alone (Control) (n=30) | Hazard Ratio (HR) | Reference(s) |
| Median Overall Survival (mOS) | 21.0 months | 15.0 months | 0.65 | [11] |
| Confirmed Objective Response Rate (cORR) - All Patients | 30% | 13.3% | N/A | [10][12] |
| cORR in PD-L1 Negative Patients | 27% | 7% | N/A | [10] |
| cORR in β-catenin Mutated Patients (n=7) | 43% | N/A | N/A | [10][12] |
| Disease Control Rate (DCR) in β-catenin Mutated Patients (n=7) | 100% | N/A | N/A | [10][12] |
Table 1: Summary of Clinical Efficacy Data for this compound in First-Line HCC.
Experimental Protocols
While proprietary, detailed protocols from Tempest Therapeutics' preclinical studies are not publicly available, this section outlines standardized methodologies for the key experiments used to characterize this compound's effects.
M2 Macrophage Polarization and this compound Treatment
This protocol describes the in-vitro generation of M2-polarized macrophages and subsequent treatment to assess the impact of a compound like this compound.
-
Monocyte Isolation: Isolate human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Differentiation to M0 Macrophages: Culture monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% FBS and M-CSF (e.g., 50 ng/mL) to differentiate them into non-polarized M0 macrophages.
-
M2 Polarization: Induce M2 polarization by replacing the medium with fresh medium containing M-CSF and polarizing cytokines such as IL-4, IL-10, and TGF-β (e.g., 20 ng/mL each) for an additional 24-48 hours.[13]
-
This compound Treatment: During the polarization step, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Analysis: Harvest cells and supernatant for downstream analysis, including flow cytometry for surface markers (CD206, CD163) and ELISA for cytokine secretion (IL-10, TGF-β).
Flow Cytometry Analysis of Macrophage Markers
This protocol provides a general framework for analyzing macrophage surface markers.
-
Cell Preparation: Harvest macrophages and prepare a single-cell suspension.
-
Fc Block: Resuspend cells in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/CD32) to prevent non-specific antibody binding and incubate for 10-15 minutes on ice.[14]
-
Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies against macrophage markers (e.g., F4/80, CD11b, CD206, CD163) and incubate for 30 minutes on ice, protected from light.
-
Viability Dye: Stain with a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from the analysis.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer. Be sure to include single-color controls for compensation.[14]
-
Data Analysis: Analyze the data using appropriate software, gating first on live, single cells, then on macrophage populations, and finally on the expression of M2 markers.
ELISA for Cytokine Quantification
This protocol outlines the measurement of secreted cytokines like IL-10 and TGF-β from cell culture supernatants.
-
Sample Preparation: Collect cell culture supernatants from the M2 polarization experiment. For TGF-β, an acid activation step is required to measure the active form. This typically involves treating the supernatant with HCl, incubating, and then neutralizing with NaOH/HEPES.[2][3]
-
ELISA Procedure: Use a commercial sandwich ELISA kit according to the manufacturer's instructions. Briefly, this involves:
-
Adding standards and samples to a plate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing again.
-
Adding a streptavidin-HRP conjugate.
-
Incubating, washing, and adding a TMB substrate for color development.[2]
-
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Treg Suppression Assay
This assay measures the ability of Tregs to suppress the proliferation of responder T cells (Tresp).
-
Cell Isolation: Isolate Tregs (e.g., CD4+CD25+ or FoxP3-GFP+) and responder T cells (e.g., CD4+CD25-) from mouse splenocytes or human PBMCs via cell sorting.
-
Tresp Labeling: Label the responder T cells with a proliferation tracking dye, such as CellTrace Violet or CFSE.
-
Co-culture: Culture the labeled Tresp cells at a constant number with varying ratios of Treg cells (e.g., 1:1, 1:2, 1:4 Treg:Tresp).
-
Stimulation: Stimulate the co-culture with anti-CD3 and anti-CD28 antibodies, often in the presence of antigen-presenting cells (APCs), to induce T cell proliferation.[15]
-
This compound Treatment: Add this compound or a vehicle control to the co-cultures at the time of setup.
-
Proliferation Analysis: After 3-4 days, harvest the cells and analyze the dilution of the proliferation dye in the Tresp population by flow cytometry. The percentage of divided cells is used to calculate the percent suppression.[16]
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the metabolic vulnerabilities of immune suppressive cells within the tumor microenvironment. By inhibiting FAO through PPARα antagonism, it can effectively reduce the number and function of M2-like macrophages and regulatory T cells, thereby alleviating immunosuppression. The strong clinical data in HCC, particularly the improvement in overall survival when combined with standard-of-care immunotherapy, underscores its potential. Future research should focus on further elucidating its effects on MDSCs, identifying predictive biomarkers for patient selection, and exploring its efficacy in other cancer types known to be rich in immunosuppressive, FAO-dependent cell populations.[1][3]
References
- 1. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]
- 2. abcam.com [abcam.com]
- 3. ptglab.com [ptglab.com]
- 4. weldonbiotech.com [weldonbiotech.com]
- 5. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer [en.bio-protocol.org]
- 6. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fn-test.com [fn-test.com]
- 8. Functional Analysis of Tumor-Infiltrating Myeloid Cells by Flow Cytometry and Adoptive Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly efficient tumor-infiltrating MDSC differentiation system for discovery of anti-neoplastic targets, which circumvents the need for tumor establishment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Landscape of Myeloid-derived Suppressor Cell in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. An optimized protocol for human M2 macrophages using M-CSF and IL-4/IL-10/TGF-β yields a dominant immunosuppressive phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preclinical Profile of Amezalpat (TPST-1120): A Novel PPARα Antagonist for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Amezalpat (TPST-1120) is a first-in-class, oral, small molecule, selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that serves as a master regulator of fatty acid oxidation (FAO), a metabolic pathway increasingly recognized for its critical role in tumorigenesis and immune evasion. By inhibiting PPARα, this compound presents a dual mechanism of action, directly targeting the metabolic machinery of cancer cells and modulating the tumor microenvironment to foster a more robust anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound is a potent and selective competitive antagonist of human PPARα with a half-maximal inhibitory concentration (IC50) of 0.04 µmol/L.[1] Its mechanism of action is centered on the inhibition of FAO in both tumor cells and immunosuppressive immune cells within the tumor microenvironment.
Direct Tumor Cell Targeting: Many cancer cells, particularly those in nutrient-poor microenvironments, upregulate FAO to meet their bioenergetic and biosynthetic demands. By blocking PPARα, this compound disrupts this critical metabolic pathway, leading to reduced tumor cell proliferation and survival.
Immunomodulation of the Tumor Microenvironment: The tumor microenvironment is often infiltrated by immunosuppressive cells, such as M2-polarized tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), which also rely on FAO for their function. This compound has been shown to inhibit the development and function of these cells, thereby alleviating immunosuppression.[2] This shift in the immune landscape promotes the activity of effector T cells and enhances anti-tumor immunity. Preclinical studies have demonstrated that this compound treatment leads to an increase in infiltrating cytotoxic CD8+ T cells within the tumor.[3] Furthermore, this compound may block the ability of PPARα to transrepress NF-κB, a key transcription factor involved in inflammation and immune responses, further contributing to the reversal of immune suppression.
dot
Caption: this compound's dual mechanism of action.
Quantitative Preclinical Data
The anti-tumor activity of this compound has been demonstrated in a variety of preclinical models, both as a monotherapy and in combination with other anti-cancer agents.
In Vitro Activity
| Assay Type | Cell Line/System | Endpoint | Result |
| PPARα Inhibition | CHO cells with PPARα response element-luciferase reporter | IC50 | 0.04 µmol/L |
| M2 Macrophage Function | Human monocyte-derived M2 macrophages | Mitochondrial Mass | Significant reduction |
| Co-culture Cytotoxicity | SNU-449 (HCC), M2 macrophages, CD8+ T-cells | Tumor Cell Cytotoxicity & M2 Cell Death | Increased |
In Vivo Monotherapy Efficacy
| Cancer Model | Cell Line | Mouse Model | Tumor Growth Inhibition |
| Renal Cell Carcinoma | Murine RCC | Syngeneic | 52% - 56% |
| Pancreatic Cancer | PancOH7 | Not specified | >50% |
| Colon Cancer | MC38 | Syngeneic | >50% |
| Hepatocellular Carcinoma | Hepa1-6 | Syngeneic | >50% |
In Vivo Combination Therapy Efficacy (Renal Cell Carcinoma Model)
| Combination Agent | Tumor Growth Inhibition |
| Cabozantinib (VEGFR inhibitor) | 81% |
| Anti-PD-1 Antibody | 74% |
Experimental Protocols
This section details the methodologies for key preclinical experiments. Where specific details were not publicly available, representative protocols are provided.
In Vitro PPARα Inhibition Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with a PPARα expression vector and a luciferase reporter gene under the control of a PPARα response element.
-
Methodology:
-
CHO cells are plated in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a known PPARα agonist in the presence of increasing concentrations of this compound.
-
Following incubation, luciferase activity is measured using a luminometer.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the luciferase activity induced by the PPARα agonist.
-
dot
Caption: Workflow for in vitro PPARα inhibition assay.
Syngeneic Mouse Models of Cancer
-
Renal Cell Carcinoma (RCC) Model:
-
Cell Line: RENCA (murine renal adenocarcinoma).
-
Mouse Strain: BALB/c mice.
-
Procedure:
-
RENCA cells are cultured and harvested.
-
A suspension of RENCA cells is injected subcutaneously or orthotopically into the kidney of BALB/c mice.
-
Tumor growth is monitored by caliper measurements or in vivo imaging.
-
Once tumors reach a specified size, mice are randomized into treatment groups.
-
-
Dosing (Representative): this compound administered orally (p.o.) daily or twice daily. Anti-PD-1 antibody administered intraperitoneally (i.p.) every 3-4 days. Cabozantinib administered p.o. daily.
-
-
Colon Carcinoma Model:
-
Cell Line: MC38 (murine colon adenocarcinoma).
-
Mouse Strain: C57BL/6 mice.
-
Procedure: Similar to the RCC model, with subcutaneous injection of MC38 cells into the flank of C57BL/6 mice.
-
Dosing: Specific dosing regimens for this compound in this model are not detailed in the available literature.
-
dot
Caption: General workflow for syngeneic mouse model studies.
M2 Macrophage Differentiation and Co-culture Assays
-
Macrophage Differentiation:
-
Source: Human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Monocytes are isolated from PBMCs.
-
Monocytes are differentiated into M0 macrophages using M-CSF.
-
M0 macrophages are polarized to the M2 phenotype using IL-4 and IL-13.
-
-
-
Co-culture System:
-
Cell Lines: Differentiated M2 macrophages, SNU-449 human hepatocellular carcinoma cells, and autologous activated CD8+ T-cells.
-
Methodology:
-
The three cell types are co-cultured in the presence or absence of this compound.
-
After a defined incubation period, cell viability of both tumor cells and M2 macrophages is assessed.
-
Supernatants can be collected to measure cytokine levels (e.g., IFN-γ, IL-10) by ELISA or other immunoassays.
-
-
Concentrations: Specific concentrations of this compound used in these experiments are not publicly available.
-
Summary and Future Directions
The preclinical data for this compound (TPST-1120) provide a strong rationale for its clinical development as a novel anti-cancer agent. Its dual mechanism of action, targeting both tumor cell metabolism and immune suppression, positions it as a promising candidate for monotherapy and combination therapy in a variety of solid tumors. The in vivo data, particularly the synergistic effects observed with immune checkpoint inhibitors and anti-angiogenic agents, are highly encouraging.
Future preclinical studies could further elucidate the downstream effects of PPARα inhibition on various signaling pathways within the tumor and immune cells. A more detailed characterization of the changes in the tumor microenvironment, including a comprehensive analysis of immune cell subsets and cytokine profiles following this compound treatment, would provide deeper insights into its immunomodulatory effects. The promising preclinical findings are being actively investigated in ongoing clinical trials, which will ultimately determine the therapeutic potential of this compound in patients with cancer.
References
A Technical Deep Dive into the Dual Mechanism of Action of Amezalpat (TPST-1120)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amezalpat (also known as TPST-1120) is a first-in-class, oral, small-molecule, selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of fatty acid oxidation (FAO), inflammation, and angiogenesis.[1][4] In the context of oncology, PPARα signaling can be co-opted by cancer cells to meet their high metabolic demands and to create an immunosuppressive tumor microenvironment (TME). This compound is being developed as a novel cancer therapeutic and has shown promising results in clinical trials for hepatocellular carcinoma (HCC) and other solid tumors. This technical guide provides an in-depth exploration of the dual mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
The Dual Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a dual mechanism of action that involves both direct targeting of tumor cells and modulation of the tumor microenvironment.
-
Direct Inhibition of Tumor Cell Metabolism: Many cancer cells, particularly in HCC where PPARα is highly expressed, are dependent on FAO for energy production and proliferation. This compound, as a competitive antagonist of PPARα, blocks the transcription of genes involved in FAO. This disruption of the cancer cell's metabolic machinery leads to reduced tumor growth and, in some cases, direct tumor cell death.
-
Modulation of the Tumor Microenvironment: The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components. This compound has been shown to favorably alter the TME by:
-
Inhibiting Immunosuppressive Cells: Regulatory T cells (Tregs) and M2-polarized macrophages are key drivers of immunosuppression within the TME and rely on FAO for their function. This compound's inhibition of PPARα impairs the development and function of these cells, thereby reducing the production of immunosuppressive cytokines like IL-10 and TGF-β.
-
Promoting an Inflamed TME: By reducing the influence of immunosuppressive cells, this compound helps to shift the balance towards a more pro-inflammatory TME. This "inflamed" state is more conducive to the activity of effector immune cells, such as cytotoxic T lymphocytes (CTLs) and M1-polarized macrophages, which are capable of mounting an effective anti-tumor immune response.
-
Quantitative Data Summary
The clinical efficacy of this compound, in combination with standard-of-care therapies, has been evaluated in a global, randomized Phase 1b/2 clinical trial in patients with unresectable or metastatic hepatocellular carcinoma (HCC). The key findings are summarized in the table below.
| Efficacy Endpoint | This compound + Atezolizumab + Bevacizumab | Atezolizumab + Bevacizumab (Control) | Hazard Ratio (HR) |
| Median Overall Survival (OS) | 21 months | 15 months | 0.65 |
| Objective Response Rate (ORR) | 30% | 13.3% | - |
Data from the MORPHEUS-LIVER Phase 1b/2 trial as of data cutoff February 14, 2024.
Experimental Protocols
This section details the methodologies for key experiments that have been instrumental in elucidating the mechanism of action of this compound.
In Vitro Macrophage Polarization and Marker Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on the differentiation and phenotype of M2-polarized macrophages.
-
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in the presence of M-CSF to differentiate them into macrophages.
-
Polarization: Macrophages are then polarized to an M2 phenotype by treatment with IL-4 and IL-13, in the presence of varying concentrations of this compound or a vehicle control.
-
Antibody Staining: After the polarization period, cells are harvested and stained with fluorescently-conjugated antibodies against M2 macrophage surface markers, such as CD163 and CD206, and the intracellular marker Arginase-1 (Arg-1).
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing the M2 markers and the mean fluorescence intensity of these markers.
-
Cytokine Production Measurement by ELISA
-
Objective: To measure the effect of this compound on the production of immunosuppressive cytokines by M2 macrophages.
-
Methodology:
-
Sample Collection: Supernatants from the M2 macrophage polarization cultures (described above) are collected.
-
ELISA Assay: The concentrations of IL-10 and TGF-β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read on a plate reader, and cytokine concentrations are determined by comparison to a standard curve.
-
Tumor Cell and Immune Cell Co-culture Assay
-
Objective: To evaluate the ability of this compound to enhance T-cell mediated killing of tumor cells in the presence of M2 macrophages.
-
Methodology:
-
Cell Seeding: Hepatocellular carcinoma cells (e.g., SNU-449) are seeded in a multi-well plate.
-
Co-culture: M2-polarized macrophages and autologous activated CD8+ T cells are added to the tumor cell culture, with or without this compound.
-
Cytotoxicity Assessment: After a co-incubation period, tumor cell viability is assessed using a standard cytotoxicity assay, such as a lactate (B86563) dehydrogenase (LDH) release assay or a real-time cell impedance-based assay.
-
Analysis: The percentage of tumor cell lysis is calculated for each condition to determine the effect of this compound on T-cell mediated cytotoxicity.
-
Visualizations
Signaling Pathway of this compound's PPARα Antagonism
Caption: this compound blocks PPARα, inhibiting gene transcription for tumor metabolism.
Experimental Workflow for Macrophage Polarization Analysis
References
Amezalpat's Impact on Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amezalpat (TPST-1120) is a first-in-class, oral, selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). Emerging preclinical and clinical data support its role as a promising anti-cancer agent with a dual mechanism of action: directly targeting tumor cell metabolism and modulating the tumor microenvironment. A key component of its activity within the tumor microenvironment is the inhibition of angiogenesis. This technical guide provides an in-depth overview of the current understanding of this compound's impact on angiogenesis, including its mechanism of action, preclinical data, and relevant experimental protocols.
Introduction to this compound and its Target: PPARα
This compound is a small molecule inhibitor that specifically targets PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in fatty acid oxidation (FAO), inflammation, and angiogenesis.[1][2][3] In various cancer types, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC), PPARα signaling is often upregulated, promoting tumor growth and suppressing anti-tumor immunity.[1][3] this compound binds to the ligand-binding domain of PPARα, which leads to an inactive conformation of the AF-2 activation helix. This inactive state has a reduced affinity for co-activator motifs, thereby inhibiting the activation of PPARα-regulated genes. By antagonizing PPARα, this compound disrupts the metabolic pathways that cancer cells rely on and favorably alters the tumor microenvironment, in part by reducing angiogenesis.
Mechanism of Action: How this compound Inhibits Angiogenesis
This compound's anti-angiogenic effects are a direct consequence of its antagonism of PPARα. The PPARα signaling pathway is intricately linked to the expression of key pro- and anti-angiogenic factors. While the precise downstream effects of this compound on all these factors are still under investigation, the known role of PPARα in angiogenesis provides a strong mechanistic framework.
PPARα Signaling in Angiogenesis:
-
Pro-Angiogenic Effects of PPARα Activation: In the context of cancer, activation of PPARα can promote angiogenesis through the upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).
-
This compound's Inhibitory Action: As a PPARα antagonist, this compound is proposed to counter these effects by downregulating the expression of pro-angiogenic genes and potentially upregulating anti-angiogenic factors. Preclinical studies have shown that this compound can enhance the effects of anti-angiogenic therapies.
Below is a diagram illustrating the proposed signaling pathway for this compound's impact on angiogenesis.
Caption: Proposed mechanism of this compound's anti-angiogenic action via PPARα inhibition.
Preclinical Evidence of Anti-Angiogenic Activity
Preclinical studies in murine cancer models have provided direct evidence for the anti-angiogenic effects of this compound.
In Vivo Murine Renal Cancer Model
In a murine model of renal cell adenocarcinoma (RENCA), this compound monotherapy demonstrated significant anti-tumor activity, which was attributed in part to the inhibition of tumor angiogenesis.
Table 1: Efficacy of this compound in a Murine RENCA Model
| Treatment Group | Dosage | Duration | Tumor Growth Inhibition | p-value |
| This compound Monotherapy | 30 mg/kg qd | 12 days | 52% | <0.0001 |
| This compound + anti-PD1 | 30 mg/kg qd + 200 ug Q3D | 12 days | 74% (synergistic) | <0.0001 |
| This compound + Cabozantinib | 30 mg/kg qd + 15 mg/kg QD | 15 days | 81% (synergistic) | <0.0001 |
These findings indicate that this compound not only has a monotherapy anti-tumor effect but also works synergistically with both immunotherapy and anti-angiogenic therapy. The study also reported that this compound inhibited tumor angiogenesis as quantified by Ki67 levels, a marker of proliferation which is indirectly related to the proliferation of endothelial cells during angiogenesis.
Clinical Studies
While clinical trials have primarily focused on overall survival and response rates, the combination of this compound with the anti-angiogenic agent bevacizumab in hepatocellular carcinoma further supports the relevance of its anti-angiogenic mechanism.
Table 2: Key Clinical Trial Data for this compound in Combination Therapy for HCC
| Metric | This compound + Atezolizumab + Bevacizumab | Atezolizumab + Bevacizumab (Control) | Hazard Ratio (HR) |
| Median Overall Survival (OS) | 21 months | 15 months | 0.65 |
| Objective Response Rate (ORR) | 30% | 13.3% | N/A |
The improved outcomes with the addition of this compound to a regimen that includes an anti-VEGF agent suggest a complementary anti-angiogenic effect.
Experimental Protocols for Assessing Angiogenesis
The following are detailed methodologies for key experiments that can be utilized to assess the anti-angiogenic properties of this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel), will form three-dimensional tube-like structures. Anti-angiogenic compounds will inhibit this process.
Protocol:
-
Preparation of Matrigel Plate:
-
Thaw growth factor-reduced Matrigel on ice at 4°C overnight.
-
Using pre-cooled pipette tips, add 50-100 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.
-
Harvest cells using trypsin and resuspend in media containing a low serum concentration (e.g., 1-2% FBS).
-
Perform a cell count and adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
Prepare dilutions of this compound in the low-serum cell culture medium.
-
Add 100-150 µL of the HUVEC suspension to each Matrigel-coated well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and photograph the tube formation using a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software.
-
Caption: A streamlined workflow for the in vitro endothelial cell tube formation assay.
Ex Vivo Aortic Ring Assay
This assay provides an ex vivo model of angiogenesis that incorporates the complexity of a tissue environment.
Principle: A cross-section of an aorta cultured in a 3D matrix will sprout new microvessels. This sprouting can be inhibited by anti-angiogenic compounds.
Protocol:
-
Aorta Dissection:
-
Euthanize a mouse and dissect the thoracic aorta under sterile conditions.
-
Remove surrounding fibro-adipose tissue and transfer the aorta to a dish containing cold serum-free medium.
-
Cut the aorta into 1 mm thick rings.
-
-
Embedding in Matrix:
-
Prepare a 3D collagen or Matrigel matrix in a 48-well plate.
-
Embed one aortic ring per well within the matrix.
-
Allow the matrix to polymerize at 37°C.
-
-
Treatment and Culture:
-
Add endothelial cell growth medium to each well.
-
Add this compound at various concentrations to the culture medium. Include a vehicle control.
-
Culture the aortic rings for 7-14 days, replacing the medium with fresh medium and this compound every 2-3 days.
-
-
Analysis:
-
Monitor the sprouting of microvessels from the aortic rings daily using a microscope.
-
At the end of the experiment, fix the rings and stain for endothelial cell markers (e.g., CD31).
-
Quantify the number and length of the sprouts.
-
In Vivo Matrigel Plug Assay
This assay evaluates angiogenesis in a living organism.
Principle: Liquid Matrigel mixed with pro-angiogenic factors and/or cancer cells is injected subcutaneously into a mouse. It forms a solid plug that becomes vascularized over time. Anti-angiogenic agents can be administered to the mouse to inhibit this vascularization.
Protocol:
-
Matrigel Preparation:
-
Thaw Matrigel on ice and mix with a pro-angiogenic factor (e.g., bFGF or VEGF) and/or cancer cells.
-
Keep the Matrigel mixture on ice to prevent premature solidification.
-
-
Injection:
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of a mouse.
-
-
Treatment:
-
Administer this compound to the mice orally at the desired dose and schedule. A control group should receive the vehicle.
-
-
Plug Excision and Analysis:
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Fix the plugs in formalin and embed in paraffin.
-
Section the plugs and perform immunohistochemistry for an endothelial cell marker (e.g., CD31).
-
Quantify the microvessel density within the plugs by counting the number of stained vessels per unit area.
-
Caption: The sequential steps involved in the in vivo Matrigel plug angiogenesis assay.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy with a multifaceted anti-cancer mechanism that includes the inhibition of angiogenesis. Its targeting of PPARα provides a unique approach to disrupting the tumor microenvironment. The preclinical data, particularly the synergistic effects with other anti-cancer agents, are encouraging. Future research should focus on further elucidating the specific downstream molecular events of this compound-mediated angiogenesis inhibition and expanding the investigation into a broader range of cancer types. The experimental protocols detailed in this guide provide a robust framework for conducting such preclinical evaluations. As this compound progresses through clinical development, a deeper understanding of its impact on angiogenesis will be crucial for optimizing its therapeutic application.
References
In-Depth Technical Guide to the Pharmacokinetics of Oral Amezalpat (TPST-1120)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amezalpat (TPST-1120) is an investigational, orally administered, small molecule that acts as a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] PPARα is a transcription factor that plays a crucial role in the regulation of fatty acid oxidation (FAO) and inflammation, processes that are often dysregulated in cancerous cells to support their growth and survival.[1][4] Developed by Tempest Therapeutics, this compound is being evaluated in clinical trials for the treatment of various advanced solid tumors, most notably hepatocellular carcinoma (HCC).[2][5][6] This technical guide provides a comprehensive overview of the available pharmacokinetic data for oral this compound, details of the experimental protocols used in its clinical evaluation, and a visualization of its mechanistic pathways.
Pharmacokinetic Profile
Limited pharmacokinetic data for this compound is publicly available from the first-in-human Phase I clinical trial (NCT03829436).[4][7] This study evaluated the safety, tolerability, and pharmacokinetics of this compound as a monotherapy and in combination with nivolumab (B1139203) in patients with advanced solid tumors.[4][8]
Data Summary
While specific quantitative values for key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and terminal half-life have not been detailed in the available literature, the Phase I trial publication confirms that plasma concentrations of TPST-1120 were quantified and subjected to noncompartmental analysis.[4] The study established a dose of 1200 mg administered daily in subsequent clinical evaluations.
Table 1: Summary of this compound Oral Pharmacokinetic Parameters
| Parameter | Value | Study Population |
|---|---|---|
| Route of Administration | Oral | Patients with advanced solid tumors |
| Dosing Regimen (Phase 1b/2) | 1200 mg daily | Patients with unresectable or metastatic HCC |
| Pharmacokinetic Analysis | Noncompartmental analysis performed | Patients with advanced solid tumors |
| Quantitative Data | Not publicly available | N/A |
Experimental Protocols
Phase I Clinical Trial (NCT03829436) Methodology
The primary source of human pharmacokinetic data for this compound is the Phase I, open-label, dose-escalation study.[4][8]
Study Design:
-
Monotherapy Arm: Patients with advanced solid tumors received escalating oral doses of this compound.
-
Combination Therapy Arm: Patients with specific cancer types received this compound in combination with the immune checkpoint inhibitor nivolumab.[4]
Pharmacokinetic Sampling and Analysis:
-
Plasma samples were collected from patients to quantify the concentrations of TPST-1120.
-
A validated tandem mass spectrometry assay was employed for the quantification of plasma drug levels.
-
Pharmacokinetic parameters were determined using noncompartmental analysis of the observed plasma concentration-time data following the initial dose and at a steady state on day 8 of treatment.[4]
Below is a workflow diagram illustrating the pharmacokinetic assessment protocol in the Phase I clinical trial.
Caption: Experimental workflow for pharmacokinetic analysis of this compound in the Phase I clinical trial.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist of PPARα.[1] In cancer cells, PPARα is often overexpressed and promotes fatty acid oxidation (FAO), a metabolic pathway that provides energy and building blocks for rapidly dividing cells. By inhibiting PPARα, this compound is designed to disrupt tumor cell metabolism.[3] Furthermore, this compound has been shown to modulate the tumor microenvironment by affecting immune-suppressive cells that are also dependent on FAO.[6][9]
A key signaling pathway influenced by PPARα is the nuclear factor-kappa B (NF-κB) pathway. PPARα activation can suppress NF-κB signaling, which has complex roles in inflammation and cancer. As an antagonist, this compound may reverse this suppression, leading to a more pro-inflammatory tumor microenvironment that can enhance anti-tumor immune responses.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound as a PPARα antagonist.
Conclusion
The development of oral this compound as a novel anti-cancer agent targeting PPARα is a promising strategy. While the currently available pharmacokinetic data from its Phase I clinical trial is limited in its public detail, the study has established a foundation for its ongoing clinical evaluation. The experimental protocols for pharmacokinetic assessment followed standard industry practices. Further publication of detailed pharmacokinetic parameters will be crucial for a complete understanding of its clinical pharmacology. The mechanism of action, involving the dual effects of disrupting tumor metabolism and modulating the tumor immune microenvironment through PPARα antagonism, provides a strong rationale for its continued investigation in oncology.
References
- 1. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]
- 2. TPST-1120 by Tempest Therapeutics for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. curetoday.com [curetoday.com]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tempest Therapeutics' this compound Receives FDA Fast Track and Orphan Drug Designations for Hepatocellular Carcinoma Treatment | Nasdaq [nasdaq.com]
Methodological & Application
Application Notes and Protocols: Amezalpat Combination Therapy with Atezolizumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the combination therapy involving amezalpat (TPST-1120), a first-in-class peroxisome proliferator-activated receptor alpha (PPARα) antagonist, and atezolizumab (Tecentriq®), a programmed death-ligand 1 (PD-L1) inhibitor. This combination, often in conjunction with the anti-VEGF agent bevacizumab, has shown promise in clinical trials for the treatment of unresectable or metastatic hepatocellular carcinoma (HCC). These notes are intended to serve as a resource for researchers and drug development professionals, offering insights into the mechanism of action, clinical data, and relevant experimental protocols.
Mechanism of Action
The combination of this compound and atezolizumab leverages a dual approach to cancer therapy by targeting both tumor cell metabolism and immune evasion pathways.
This compound: As a selective antagonist of PPARα, this compound disrupts fatty acid oxidation (FAO), a key metabolic pathway that tumor cells and immunosuppressive cells in the tumor microenvironment rely on for energy.[1] By inhibiting FAO, this compound is believed to directly impede tumor cell growth and modulate the tumor microenvironment to be more favorable for an anti-tumor immune response.[2][3]
Atezolizumab: This monoclonal antibody binds to PD-L1 on the surface of tumor cells and tumor-infiltrating immune cells.[4][5] This binding blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, on T cells.[5] The PD-L1/PD-1 interaction is a major immune checkpoint pathway that cancer cells exploit to suppress the immune system. By inhibiting this interaction, atezolizumab restores the ability of T cells to recognize and attack cancer cells.[4][5]
The synergistic effect of this combination is hypothesized to stem from this compound's ability to create a more immune-active tumor microenvironment, thereby enhancing the efficacy of the immune checkpoint blockade by atezolizumab.
Signaling Pathway Diagrams
Caption: Atezolizumab blocks the PD-L1/PD-1 immune checkpoint pathway.
Caption: this compound inhibits PPARα, disrupting tumor metabolism and promoting anti-tumor immunity.
Clinical Trial Data
The combination of this compound, atezolizumab, and bevacizumab has been evaluated in the Phase 1b/2 MORPHEUS-LIVER (NCT04524871) clinical trial as a first-line treatment for unresectable or metastatic hepatocellular carcinoma.[2][6]
Efficacy Data from MORPHEUS-LIVER Trial
| Endpoint | This compound + Atezolizumab + Bevacizumab Arm | Atezolizumab + Bevacizumab Arm (Control) |
| Median Overall Survival (OS) | 21 months[2] | 15 months[2] |
| Hazard Ratio (HR) for OS | 0.65[2] | - |
| Objective Response Rate (ORR) | 30%[2] | 13.3%[2] |
Experimental Protocols
Clinical Trial Protocol: Phase 3 PROSPERO Study (NCT06680258)
This protocol is a summary of the planned pivotal Phase 3 trial. For complete and official information, refer to the clinical trial registry.
Objective: To evaluate the efficacy and safety of this compound in combination with atezolizumab and bevacizumab compared to placebo with atezolizumab and bevacizumab in patients with unresectable or metastatic HCC who have not received prior systemic therapy.[3]
Study Design:
-
Phase: 3
-
Design: Global, randomized, double-blind, placebo-controlled.[3]
-
Patient Population: Approximately 740 patients with unresectable or metastatic HCC.[3]
-
Randomization: 1:1 to either the experimental or control arm.[3]
Treatment Arms:
-
Experimental Arm: Oral this compound (600 mg twice daily) plus atezolizumab (1200 mg intravenously every 3 weeks) and bevacizumab (15 mg/kg intravenously every 3 weeks).[3][7]
-
Control Arm: Placebo plus atezolizumab (1200 mg intravenously every 3 weeks) and bevacizumab (15 mg/kg intravenously every 3 weeks).[3][7]
Key Eligibility Criteria:
-
No prior systemic therapy for HCC.[3]
-
ECOG performance status of 0 or 1.[3]
-
Child-Pugh Class A liver function.[3]
-
Measurable disease per RECIST v1.1.[3]
Endpoints:
-
Primary Endpoint: Overall Survival (OS).[3]
-
Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR) by RECIST v1.1.[3]
Experimental Workflow Diagram:
Caption: Workflow for the Phase 3 PROSPERO clinical trial.
Preclinical Assay Protocol: In Vitro Fatty Acid Oxidation (FAO) Assay (Generalized)
This is a generalized protocol for assessing the effect of a compound like this compound on FAO using a Seahorse XF Analyzer.
Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and determine the extent to which it is fueled by the oxidation of exogenous fatty acids.
Materials:
-
Seahorse XF Analyzer (e.g., XF96) and associated consumables
-
Cells of interest (e.g., HCC cell line)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium
-
L-Carnitine
-
Palmitate-BSA conjugate (or other long-chain fatty acid)
-
This compound (or other test compound)
-
Etomoxir (positive control inhibitor of FAO)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with L-carnitine.
-
Cell Preparation: One hour before the assay, wash the cells with the prepared assay medium and replace it with fresh assay medium containing the palmitate-BSA substrate. Incubate the plate at 37°C in a non-CO₂ incubator.
-
Compound Plate Preparation: Prepare a utility plate with injection ports containing this compound, a vehicle control, and etomoxir.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with a hydrated sensor cartridge.
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Perform an initial measurement of the basal OCR.
-
Inject this compound or controls from the compound plate and monitor the change in OCR.
-
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. A decrease in OCR following the injection of this compound indicates inhibition of fatty acid oxidation.
Experimental Workflow Diagram:
Caption: Workflow for a Seahorse XF Fatty Acid Oxidation Assay.
Conclusion
The combination of this compound and atezolizumab represents a promising therapeutic strategy, particularly in HCC. The available clinical data suggests a significant improvement in overall survival when this compound is added to the standard of care (atezolizumab and bevacizumab). The distinct yet complementary mechanisms of action—targeting tumor metabolism and reactivating the anti-tumor immune response—provide a strong rationale for this combination. The forthcoming results from the pivotal Phase 3 PROSPERO trial will be crucial in further defining the clinical utility of this therapeutic approach. The protocols and data presented herein are intended to aid researchers in understanding and potentially exploring this and similar combination therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Radiologic criteria of response to systemic treatments for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor response evaluation criteria for HCC (hepatocellular carcinoma) treated using TACE (transcatheter arterial chemoembolization): RECIST (response evaluation criteria in solid tumors) version 1.1 and mRECIST (modified RECIST): JIVROSG-0602 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-L1 immunohistochemistry in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study of TPST-1120 With Atezolizumab Plus Bevacizumab in Patients With Unresectable or Metastatic HCC Not Previously Treated With Systemic Therapy [clin.larvol.com]
Application Notes and Protocols for Amezalpat in Liver Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amezalpat (TPST-1120) is an orally available, small molecule antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] PPARα is a transcription factor that plays a critical role in the regulation of fatty acid oxidation (FAO), a metabolic pathway frequently exploited by cancer cells to meet their high energy demands.[2] In hepatocellular carcinoma (HCC), PPARα is often highly expressed, correlating with tumor growth and suppression of the anti-tumor immune response.[3] this compound's mechanism of action is twofold: it directly targets the metabolic requirements of cancer cells by inhibiting FAO and remodels the tumor microenvironment to be more favorable for an anti-cancer immune response.
Clinical trial data has shown that this compound, in combination with standard-of-care therapies such as atezolizumab and bevacizumab, improves clinical outcomes for patients with unresectable or metastatic HCC. These application notes provide a summary of key data and detailed protocols for preclinical evaluation of this compound in liver cancer models.
Data Presentation
Table 1: Clinical Trial Efficacy Data for this compound in First-Line HCC
| Endpoint | This compound + Atezolizumab/Bevacizumab | Atezolizumab/Bevacizumab Alone | Hazard Ratio (HR) | Data Cutoff |
| Median Overall Survival (OS) | 21 months | 15 months | 0.65 | Feb 14, 2024 |
| Confirmed Objective Response Rate (ORR) | 30% | 13.3% | N/A | Apr 20, 2023 |
| Median Progression-Free Survival (PFS) | 7 months | 4.27 months | Favors this compound Arm | Apr 20, 2023 |
Data from the MORPHEUS-LIVER Phase 1b/2 clinical trial (NCT04524871).
Table 2: Efficacy in Biomarker Subpopulations
| Subpopulation | Endpoint | This compound Combination Arm | Control Arm |
| PD-L1 Negative | Confirmed ORR | 27% | 7% |
| β-catenin Activating Mutations | Confirmed ORR | 43% | N/A |
| β-catenin Activating Mutations | Disease Control Rate (DCR) | 100% | N/A |
Data from the MORPHEUS-LIVER Phase 1b/2 clinical trial.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
References
Application Notes and Protocols: Dosing and Administration of Amezalpat in Research
Disclaimer: Amezalpat is a fictional compound. The following data, protocols, and diagrams are provided as a representative example based on the characteristics of a well-studied MEK inhibitor, Trametinib, for illustrative purposes in a research context. Researchers should always consult compound-specific literature and safety data sheets before commencing any experiment.
Introduction
This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. By inhibiting MEK, this compound prevents the phosphorylation and activation of Extracellular signal-regulated kinase (ERK) 1 and 2, key components of the RAS/MAPK signaling pathway. Dysregulation of this pathway is implicated in various malignancies, making this compound a compound of significant interest in oncological research. These application notes provide an overview of dosing and administration protocols for this compound in both in vitro and in vivo research settings.
In Vitro Applications
Cell-Based Assays
The potency of this compound can be assessed through various cell-based assays, including proliferation assays, apoptosis assays, and target modulation studies (e.g., Western blotting for phospho-ERK).
Table 1: Recommended Concentration Ranges for In Vitro Studies
| Assay Type | Cell Line Example | Recommended Concentration Range | Incubation Time |
| Proliferation (IC50) | A375 (BRAF V600E) | 0.1 nM - 1 µM | 72 - 96 hours |
| KRAS-mutant cell lines | 1 nM - 10 µM | 72 - 96 hours | |
| Target Modulation (p-ERK) | Various cancer cell lines | 1 nM - 1 µM | 1 - 24 hours |
| Apoptosis Assay | Various cancer cell lines | 10 nM - 1 µM | 24 - 72 hours |
Experimental Protocol: In Vitro Proliferation Assay (IC50 Determination)
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Caption: Workflow for IC50 determination of this compound.
In Vivo Applications
Animal Models
This compound has demonstrated anti-tumor activity in various preclinical animal models, particularly in xenograft and patient-derived xenograft (PDX) models of melanoma, colorectal, and non-small cell lung cancer.
Table 2: Recommended Dosing and Administration for In Vivo Studies (Mouse Models)
| Model Type | Dosing Range | Administration Route | Dosing Schedule | Formulation Example |
| Xenograft (e.g., A375) | 0.1 - 1 mg/kg | Oral (p.o.) | Once daily (QD) | 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) + 0.2% Tween 80 in water |
| PDX Models | 0.3 - 3 mg/kg | Oral (p.o.) | Once daily (QD) | 0.5% HPMC + 0.2% Tween 80 in water |
| Pharmacodynamic Studies | 1 - 3 mg/kg | Oral (p.o.) | Single dose | 0.5% HPMC + 0.2% Tween 80 in water |
Experimental Protocol: In Vivo Xenograft Efficacy Study
-
Animal Acclimatization: Acclimate immunodeficient mice (e.g., nude or NSG mice) for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells (e.g., A375) in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Formulation Preparation: Prepare the this compound formulation (e.g., in 0.5% HPMC, 0.2% Tween 80) fresh daily or as stability data allows.
-
Dosing: Administer this compound or vehicle control to the respective groups via oral gavage once daily. Monitor animal body weight and tumor volume 2-3 times per week.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: Workflow for a xenograft efficacy study.
Signaling Pathway
This compound targets the core of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Application Notes and Protocols for Amezalpat in PD-L1 Negative Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amezalpat (formerly TPST-1120) is a first-in-class, oral, competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα), a key transcriptional regulator of fatty acid oxidation (FAO).[1] Emerging preclinical and clinical data suggest that this compound holds significant promise in the treatment of solid tumors, including those that are negative for Programmed Death-Ligand 1 (PD-L1) expression.[1][2] Tumors with low or absent PD-L1 expression are often unresponsive to immune checkpoint inhibitors (ICIs), representing a significant unmet medical need.
This compound exhibits a dual mechanism of action: it directly targets tumor cell metabolism and modulates the tumor microenvironment (TME) to be more favorable for an anti-tumor immune response.[1][3] By inhibiting FAO, this compound disrupts the energy supply of cancer cells and key immunosuppressive immune cells within the TME, such as M2-like tumor-associated macrophages (TAMs) and regulatory T cells (Tregs).[1] This activity restores and enhances anti-cancer immunity, providing a therapeutic strategy for tumors that do not respond to PD-1/PD-L1 blockade. Preclinical studies have shown that this compound can induce tumor-specific immunity and promote a more inflamed TME.[1]
These application notes provide a summary of the relevant clinical data in PD-L1 negative tumors and detailed protocols for preclinical evaluation of this compound in appropriate models.
Data Presentation
Clinical Efficacy in PD-L1 Negative Hepatocellular Carcinoma (HCC)
A global, randomized Phase 1b/2 study evaluated this compound in combination with atezolizumab (anti-PD-L1) and bevacizumab (anti-VEGF) in the first-line treatment of unresectable or metastatic HCC. The data demonstrates a consistent benefit of adding this compound to the standard of care, even in the PD-L1 negative subpopulation.
| Parameter | This compound + Atezolizumab + Bevacizumab | Atezolizumab + Bevacizumab (Control) | Reference |
| Tumor Type | Unresectable or Metastatic HCC | Unresectable or Metastatic HCC | [4] |
| PD-L1 Status | Negative | Negative | [4] |
| Confirmed Objective Response Rate (cORR) | 27% | 7% | [4] |
Preclinical Evidence of Immunomodulation
An abstract from the American Association for Cancer Research (AACR) Annual Meeting 2025 details the preclinical effects of this compound on suppressive M2 macrophages.
| Assay | Cell Type | Treatment | Key Findings | Reference |
| Macrophage Polarization | Human M2 Macrophages | This compound | Concentration-dependent reduction in M2 markers (CD163, CD206, Arg-1). | [5] |
| Cytokine Production | Human M2 Macrophages | This compound | Statistically significant reduction in immunosuppressive cytokines IL-10 and TGF-β. | [5] |
| Mitochondrial Mass | Human M2 Macrophages | This compound | Significant reduction in mitochondrial mass, consistent with FAO inhibition. | [5] |
| Co-culture Assay | M2 Macrophages, CD8+ T cells, SNU-449 HCC cells | This compound | Induced tumor cell cytotoxicity and M2 macrophage cell death. | [5] |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound's dual mechanism of action involves both direct effects on tumor cells and modulation of the immune microenvironment. By antagonizing PPARα, it inhibits fatty acid oxidation, a critical metabolic pathway for both cancer cells and immunosuppressive cells like M2 macrophages and Tregs. This leads to reduced tumor growth and a shift in the TME from an immunosuppressive to an immune-active state, enhancing the ability of cytotoxic T cells to attack and eliminate cancer cells.
Caption: this compound antagonizes PPARα, inhibiting FAO in tumor and immune-suppressive cells.
In Vitro Experimental Workflow to Assess Immunomodulatory Effects
This workflow outlines the steps to evaluate how this compound affects the function of immunosuppressive macrophages and their interaction with T cells and cancer cells.
Caption: Workflow for in vitro evaluation of this compound's effect on M2 macrophages.
In Vivo Experimental Workflow for Efficacy in PD-L1 Negative Syngeneic Models
This workflow details a typical in vivo study to determine the efficacy of this compound in an immunocompetent mouse model bearing a PD-L1 negative tumor.
Caption: Workflow for in vivo efficacy testing of this compound in a PD-L1 negative model.
Experimental Protocols
Protocol 1: In Vitro M2 Macrophage Polarization and Functional Assay
Objective: To assess the effect of this compound on the differentiation and immunosuppressive function of human M2-like macrophages.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD14 MicroBeads (for monocyte isolation)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human M-CSF (50 ng/mL)
-
Recombinant Human IL-4 (20 ng/mL) and IL-13 (20 ng/mL)
-
This compound (TPST-1120)
-
DMSO (Vehicle control)
-
Flow cytometry antibodies: anti-CD11b, anti-CD68, anti-CD163, anti-CD206
-
Human IL-10 and TGF-β ELISA kits
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from healthy donor PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
-
Macrophage Differentiation: Culture isolated monocytes for 5-7 days in RPMI-1640 medium supplemented with 50 ng/mL M-CSF to differentiate them into M0 macrophages.
-
M2 Polarization:
-
Replace the medium with fresh RPMI-1640 containing M-CSF.
-
Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to polarize the macrophages towards an M2 phenotype.
-
Simultaneously, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO vehicle control.
-
Incubate for an additional 48 hours.
-
-
Analysis of M2 Markers:
-
Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers (CD11b, CD68, CD163, CD206).
-
Analyze by flow cytometry to quantify the expression of M2-specific markers.
-
-
Analysis of Cytokine Secretion:
-
Collect the culture supernatants from step 3.3.
-
Measure the concentration of IL-10 and TGF-β using commercial ELISA kits according to the manufacturer's instructions.
-
Protocol 2: In Vitro Fatty Acid Oxidation (FAO) Inhibition Assay
Objective: To confirm that this compound inhibits fatty acid oxidation in target cells (e.g., M2 macrophages or cancer cells). This protocol is based on measuring the oxygen consumption rate (OCR).
Materials:
-
M2 macrophages (generated as in Protocol 1) or a relevant cancer cell line.
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Base Medium supplemented with 0.5 mM L-Carnitine and 2.5 mM glucose.
-
Palmitate-BSA FAO substrate
-
This compound
-
Etomoxir (positive control FAO inhibitor)
-
FCCP (uncoupler, to measure maximal respiration)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed M2 macrophages or cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium. Replace the medium with fresh assay medium containing the Palmitate-BSA FAO substrate. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Injection:
-
Prepare a utility plate with this compound, Etomoxir, and vehicle control for injection.
-
Load the utility plate and the cell plate into the Seahorse XF Analyzer.
-
-
OCR Measurement:
-
Establish a baseline OCR measurement.
-
Inject this compound (or controls) and monitor the change in OCR. A decrease in OCR indicates inhibition of FAO.
-
Inject an uncoupler like FCCP to measure the maximal respiration capacity dependent on FAO.
-
-
Data Analysis: Normalize OCR values to the cell number in each well. Calculate the percentage inhibition of FAO-dependent respiration relative to the vehicle control.
Protocol 3: In Vivo Syngeneic PD-L1 Negative Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model bearing a PD-L1 negative tumor.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MC38 colon adenocarcinoma cells (a commonly used syngeneic cell line that has low to negative baseline PD-L1 expression)
-
PBS and Matrigel (optional, for cell injection)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁵ MC38 cells in 100 µL of PBS into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor mice every 2-3 days for tumor growth.
-
Randomization and Treatment: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Control): Administer vehicle via oral gavage once daily.
-
Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 50 mg/kg) via oral gavage once daily.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
-
Endpoint and TME Analysis:
-
Terminate the experiment when tumors in the control group reach the pre-defined endpoint size (e.g., 1500-2000 mm³).
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Process a portion of the tumor into a single-cell suspension for flow cytometric analysis of immune cell infiltrates (e.g., CD8+ T cells, CD4+ FoxP3+ Tregs, F4/80+ CD206+ M2-TAMs).
-
Fix another portion of the tumor in formalin for immunohistochemistry (IHC) analysis of immune markers.
-
Conclusion
This compound represents a promising therapeutic agent for PD-L1 negative tumors by targeting cancer cell metabolism and reprogramming the immunosuppressive tumor microenvironment. The provided clinical data underscores its potential in a difficult-to-treat patient population. The detailed protocols offer a framework for researchers to further investigate the mechanism and efficacy of this compound in relevant preclinical models, facilitating its continued development and potential application in oncology.
References
- 1. PPARα Antagonism | TPST-1120 | Tempest Therapeutics [tempesttx.com]
- 2. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Tempest Releases New Data Demonstrating Superiority of TPST-1120 Arm Across Multiple Study Endpoints in Randomized First-Line HCC Study | Tempest Therapeutics [ir.tempesttx.com]
- 5. researchgate.net [researchgate.net]
Application of Amezalpat in β-catenin Mutated Hepatocellular Carcinoma: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with a rising incidence and mortality rate. A subset of HCC is characterized by mutations in the CTNNB1 gene, leading to the aberrant activation of the Wnt/β-catenin signaling pathway, a key driver of tumorigenesis. Amezalpat (TPST-1120), a first-in-class oral, small-molecule antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), has emerged as a promising therapeutic agent for HCC, demonstrating notable efficacy in clinical trials, particularly in patients with β-catenin mutated tumors. This document provides detailed application notes and protocols for researchers investigating the utility of this compound in this specific context.
This compound's proposed dual mechanism of action involves directly targeting cancer cells dependent on the fatty acid oxidation (FAO) metabolic pathway, which is regulated by PPARα, and modulating the tumor microenvironment to enhance anti-tumor immunity.[1][2] Preclinical studies have indicated that this compound exhibits anti-cancer activity as a single agent in HCC models, including those with activated β-catenin signaling.[3]
Clinical Efficacy in β-catenin Mutated HCC
This compound, in combination with atezolizumab and bevacizumab, has been evaluated in a global, randomized Phase 1b/2 clinical trial for the first-line treatment of unresectable or metastatic HCC. The results have been particularly encouraging for the patient subpopulation harboring β-catenin activating mutations.
| Efficacy Endpoint | This compound Combination Arm (β-catenin mutated subpopulation) |
| Confirmed Objective Response Rate (cORR) | 43%[4][5][6] |
| Disease Control Rate (DCR) | 100%[4][5][6] |
| Median Overall Survival (mOS) - Overall Population | 21 months[4][7] |
| Control Arm mOS (Atezolizumab + Bevacizumab) - Overall Population | 15 months[4][7] |
| Hazard Ratio (HR) for OS - Overall Population | 0.65[4][7] |
Signaling Pathways and Experimental Workflow
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex. Mutations in β-catenin, as seen in some HCCs, prevent this degradation, leading to its accumulation and translocation to the nucleus, where it activates target genes involved in cell proliferation and survival.
References
- 1. PPARα Antagonism | TPST-1120 | Tempest Therapeutics [tempesttx.com]
- 2. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Tempest Reveals this compound (TPST-1120) Shows Six-Month Survival Boost in First-Line HCC Study [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Tempest Unveils New Survival Data for this compound (TPST-1120) in Randomized First-Line HCC Study Demonstrating a Six-Month Improvement over Control Arm - BioSpace [biospace.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate Amezalpat Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amezalpat (also known as TPST-1120) is a first-in-class, orally available, selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4][5] As a key transcriptional regulator of fatty acid metabolism, PPARα is a compelling target in oncology. This compound's mechanism of action is dual-pronged: it directly targets cancer cells that are dependent on fatty acid oxidation (FAO) for energy and proliferation, and it modulates the tumor microenvironment to be more conducive to an anti-tumor immune response. Preclinical data have indicated that this compound can inhibit tumor growth and reprogram the tumor microenvironment.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound. The assays are designed to interrogate its effects on its direct target (PPARα), its impact on cellular metabolism (FAO), and its immunomodulatory functions, specifically on immunosuppressive cells within the tumor microenvironment such as M2 macrophages and regulatory T cells (Tregs).
Mechanism of Action of this compound
This compound's therapeutic potential stems from its ability to antagonize PPARα, a nuclear receptor that plays a critical role in the regulation of genes involved in fatty acid oxidation. Many cancer cells upregulate FAO to meet their high energy demands. Furthermore, immunosuppressive cells in the tumor microenvironment, such as M2 macrophages and Tregs, are highly dependent on FAO for their function. By inhibiting PPARα, this compound disrupts these processes, leading to a dual anti-cancer effect:
-
Direct Tumor Cell Targeting: Inhibition of FAO in cancer cells can lead to energy stress and reduced proliferation.
-
Immunomodulation of the Tumor Microenvironment: By inhibiting FAO in M2 macrophages and Tregs, this compound can shift the balance from an immunosuppressive to an immunostimulatory environment, thereby enhancing the anti-tumor immune response. Preclinical studies have shown that this compound treatment leads to a reduction in immunosuppressive M2 macrophages and Tregs.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound activity in cell-based assays. It is important to note that while preclinical studies have been conducted, specific IC50 and EC50 values for many of these assays are not yet publicly available.
| Parameter | Assay | Cell Line | Value | Reference |
| IC50 | PPARα Antagonism | Not Specified | 0.04 µM | --INVALID-LINK-- |
| Parameter | Assay | Cell Line/System | Expected Outcome | Quantitative Data |
| IC50 | Fatty Acid Oxidation (FAO) Inhibition | Cancer cell lines (e.g., HepG2, Huh7) | Decrease in FAO rate | Not publicly available |
| EC50 | M2 Macrophage Repolarization | Primary human monocytes or murine bone marrow-derived macrophages (BMDMs) | Shift from M2 to M1 phenotype (e.g., decreased CD206, increased CD86) | Concentration-dependent reduction in M2 markers observed, specific EC50 not available. |
| IC50 | Treg Suppressive Function | Co-culture of Tregs and effector T cells | Reduction in Treg-mediated suppression of T cell proliferation | Not publicly available |
| IC50 | Anti-inflammatory Cytokine Production | M2 macrophages or Tregs | Decrease in IL-10 and TGF-β secretion | Statistically significant reduction observed, specific IC50 not available. |
Experimental Protocols
PPARα Reporter Assay
This assay quantitatively measures the antagonist activity of this compound on the human PPARα receptor.
Principle: A reporter cell line is engineered to express the human PPARα receptor and a luciferase reporter gene under the control of a PPARα-responsive promoter. When a PPARα agonist binds to the receptor, it activates the transcription of the luciferase gene, leading to light emission. An antagonist like this compound will compete with the agonist and inhibit this process, resulting in a decrease in light signal.
Materials:
-
Human PPARα reporter cell line (e.g., from INDIGO Biosciences)
-
Cell culture medium (as recommended by the cell line provider)
-
PPARα agonist (e.g., GW7647)
-
This compound
-
96-well white, clear-bottom assay plates
-
Luciferase detection reagent
-
Luminometer
Protocol:
-
Cell Seeding: Plate the PPARα reporter cells in a 96-well plate at the density recommended by the supplier and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a solution of the PPARα agonist at a concentration that gives a robust signal (e.g., EC80).
-
Treatment:
-
For antagonist mode, add the this compound dilutions to the wells, followed by the addition of the PPARα agonist.
-
Include controls: cells with agonist only (positive control), cells with vehicle only (negative control), and cells with a known PPARα antagonist (reference compound).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Add luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Fatty Acid Oxidation (FAO) Inhibition Assay
This assay measures the ability of this compound to inhibit the metabolic process of fatty acid oxidation in live cells.
Principle: The rate of FAO can be determined by measuring the oxygen consumption rate (OCR) of cells when they are provided with a fatty acid substrate. A decrease in OCR in the presence of an inhibitor indicates a reduction in FAO.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
FAO substrate (e.g., palmitate-BSA conjugate)
-
This compound
-
Positive control FAO inhibitor (e.g., etomoxir)
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate)
Protocol:
-
Cell Seeding: Seed the cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Plate Preparation: Prepare a Seahorse XF compound plate with this compound, etomoxir (B15894) (positive control), and vehicle control at the desired concentrations.
-
Assay Preparation:
-
One hour before the assay, wash the cells with pre-warmed assay medium.
-
Replace the medium with fresh assay medium containing the FAO substrate.
-
Incubate the plate in a non-CO2 incubator at 37°C for one hour.
-
-
Seahorse XF Analyzer Measurement:
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and measure the basal OCR.
-
Inject this compound, etomoxir, or vehicle from the compound plate and monitor the change in OCR over time.
-
-
Data Analysis:
-
The Seahorse XF software will calculate the OCR.
-
Compare the OCR in this compound-treated wells to the vehicle control. A dose-dependent decrease in OCR indicates inhibition of FAO.
-
Calculate the IC50 value for FAO inhibition.
-
M2 Macrophage Repolarization Assay
This assay assesses the ability of this compound to repolarize pro-tumoral M2 macrophages towards an anti-tumoral M1 phenotype.
Principle: Human peripheral blood monocytes can be differentiated into macrophages and then polarized to an M2 phenotype using specific cytokines (e.g., M-CSF, IL-4, IL-13). The effect of this compound on this polarization process is evaluated by measuring the expression of M1 and M2 surface markers and the production of signature cytokines.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage differentiation and polarization cytokines (e.g., M-CSF, IL-4, IL-13 for M2; GM-CSF, IFN-γ, LPS for M1)
-
This compound
-
Fluorescently-labeled antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)
-
ELISA kits for cytokine quantification (e.g., IL-12 for M1, IL-10 for M2)
-
Cell culture plates and reagents
Protocol:
-
Monocyte Isolation and Differentiation:
-
Isolate monocytes from human PBMCs (e.g., by plastic adherence or magnetic bead separation).
-
Differentiate monocytes into M0 macrophages by culturing them in the presence of M-CSF for 5-7 days.
-
-
M2 Polarization and this compound Treatment:
-
Polarize the M0 macrophages to the M2 phenotype by adding IL-4 and IL-13 to the culture medium.
-
Concurrently, treat the cells with various concentrations of this compound or vehicle control.
-
Include a positive control for M1 polarization (treatment with GM-CSF, IFN-γ, and LPS).
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain them with fluorescently-labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) markers. Analyze the cell populations by flow cytometry to determine the percentage of M1 and M2 macrophages.
-
ELISA: Collect the cell culture supernatants and measure the concentration of M1 (e.g., IL-12) and M2 (e.g., IL-10) cytokines using ELISA kits.
-
-
Data Analysis:
-
Quantify the shift in macrophage phenotype by comparing the M1/M2 marker expression and cytokine profiles in this compound-treated cells versus vehicle-treated M2-polarized cells.
-
Determine the EC50 for M2 to M1 repolarization based on the changes in marker expression or cytokine levels.
-
Regulatory T Cell (Treg) Suppression Assay
This assay evaluates the effect of this compound on the immunosuppressive function of regulatory T cells.
Principle: Tregs suppress the proliferation of effector T cells (Teffs). This assay co-cultures Tregs and Teffs and measures the proliferation of Teffs. A reduction in Treg-mediated suppression by this compound will result in increased Teff proliferation.
Materials:
-
Human PBMCs
-
Treg and Teff isolation kits (e.g., magnetic bead-based)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads)
-
This compound
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Cell Isolation: Isolate Tregs (e.g., CD4+CD25+CD127-) and Teffs (e.g., CD4+CD25-) from human PBMCs.
-
Teff Labeling: Label the Teffs with a cell proliferation dye according to the manufacturer's protocol.
-
Co-culture Setup:
-
In a 96-well round-bottom plate, set up co-cultures of labeled Teffs and unlabeled Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff).
-
Include control wells with labeled Teffs alone (no suppression) and unstimulated Teffs (no proliferation).
-
-
This compound Treatment: Add serial dilutions of this compound or vehicle control to the co-culture wells.
-
T Cell Activation: Add T cell activation beads to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the Teff population and measure the dilution of the proliferation dye, which indicates cell division.
-
-
Data Analysis:
-
Calculate the percentage of suppression for each condition by comparing the proliferation of Teffs in the co-culture to the proliferation of Teffs alone.
-
Determine the effect of this compound on Treg suppressive function by observing the rescue of Teff proliferation in a dose-dependent manner. Calculate the IC50 for the inhibition of Treg suppression.
-
References
- 1. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]
- 2. Tempest Unveils New Survival Data for this compound (TPST-1120) in Randomized First-Line HCC Study Demonstrating a Six-Month Improvement over Control Arm | Tempest Therapeutics [ir.tempesttx.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Tempest Receives FDA Study May Proceed for Pivotal Phase 3 Trial of this compound Combination Therapy for the Treatment of First-Line Hepatocellular Carcinoma | Tempest Therapeutics [ir.tempesttx.com]
- 5. Tempest Granted Fast Track Designation from the U.S. Food and Drug Administration for this compound to Treat Patients with Hepatocellular Carcinoma | Tempest Therapeutics [ir.tempesttx.com]
Troubleshooting & Optimization
Amezalpat Therapy Technical Support Center
Welcome to the technical support center for Amezalpat therapy. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and questions that may arise during pre-clinical and clinical investigations of this compound. Please note that this compound (TPST-1120) is an investigational therapeutic, and information regarding resistance mechanisms is based on ongoing research and established principles of oncology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral, small-molecule, selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4][5] PPARα is a key regulator of fatty acid oxidation (FAO), a metabolic pathway that is crucial for the survival and proliferation of certain cancer cells and immunosuppressive cells within the tumor microenvironment.[2] By inhibiting PPARα, this compound aims to disrupt cancer cell metabolism and modulate the immune response.[2][4][5][6]
Q2: What is the proposed dual mechanism of action of this compound?
A2: Preclinical and clinical data suggest this compound has a dual mechanism of action:
-
Direct Tumor Cell Targeting: It inhibits FAO in cancer cells, disrupting their energy supply.[2][4][5][6]
-
Modulation of the Tumor Microenvironment (TME): It targets immunosuppressive cells, such as regulatory T cells (Tregs) and M2-like tumor-associated macrophages, which are dependent on FAO.[2] This can lead to a reduction in immune suppression and enhanced anti-tumor immunity.[2] It may also reduce angiogenesis within the tumor environment.[1][2][4]
Q3: Are there any known biomarkers that may predict response to this compound therapy?
A3: Early clinical data has identified potential biomarkers. Patients with β-catenin activating mutations have shown a high disease control rate and confirmed objective response rate when treated with the this compound combination therapy.[4][7][8] Additionally, the therapy has shown activity in both PD-L1-positive and PD-L1-negative tumors.[3][4][8]
Q4: What are the common, general mechanisms of drug resistance in cancer that could be relevant for this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, general principles of resistance to targeted cancer therapies may apply. These can include:
-
Alteration of the Drug Target: Mutations or changes in the expression of PPARα.
-
Activation of Bypass Pathways: Cancer cells may upregulate alternative metabolic pathways to compensate for the inhibition of fatty acid oxidation.[9]
-
Drug Efflux: Increased expression of drug efflux pumps that remove this compound from the cancer cell.[9]
-
Tumor Microenvironment Plasticity: Changes in the composition of the TME that render it less susceptible to immune modulation.[9]
Q5: How is this compound being evaluated in clinical trials?
A5: this compound is being studied in combination with other cancer therapies. A key study is a global, randomized Phase 1b/2 trial evaluating this compound in combination with atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody) for the first-line treatment of patients with unresectable or metastatic hepatocellular carcinoma (HCC).[1][3] A pivotal Phase 3 trial with a similar design is planned to begin in early 2025.[1][6]
Clinical Trial Data Summary
The following tables summarize key quantitative data from the Phase 1b/2 study of this compound in combination with atezolizumab and bevacizumab versus the control arm (atezolizumab and bevacizumab alone) in first-line HCC.
Table 1: Efficacy Outcomes
| Endpoint | This compound Combination Arm (n=40) | Control Arm (n=30) | Hazard Ratio (HR) |
| Median Overall Survival (OS) | 21.0 months[7][10][11][12] | 15.0 months[7][10][11][12] | 0.65[3][7][11] |
| Median Progression-Free Survival (PFS) | 7.0 months[1] | 4.27 months[1] | Not Reported |
| Confirmed Objective Response Rate (ORR) | 30%[1][3][7][8][12][13] | 13.3%[1][3][7][8][12][13] | Not Applicable |
Table 2: Subgroup Analysis of Confirmed ORR
| Subgroup | This compound Combination Arm | Control Arm |
| Patients with β-catenin activating mutations | 43%[4][7][8] | Not Reported |
| PD-L1 Negative Tumors | 27%[4][8] | 7%[4][8] |
Troubleshooting Guide
Issue: Diminished or variable response to this compound in in-vitro/in-vivo models.
This section provides potential causes and suggested experimental approaches to investigate suboptimal responses to this compound therapy in a research setting.
| Potential Cause | Troubleshooting Steps & Experimental Protocols |
| 1. Altered PPARα Target | Q: Have PPARα expression levels changed in the less responsive models? A: Verify the expression of PPARα at the mRNA and protein level. A downregulation of the target could lead to reduced drug efficacy. * Experiment: Quantitative PCR (qPCR) to measure PPARα mRNA levels. Western Blot to assess PPARα protein levels. (See Protocol 1). |
| 2. Upregulation of Bypass Metabolic Pathways | Q: Are cancer cells compensating by using alternative energy sources? A: The inhibition of FAO might induce a metabolic shift towards other pathways like glycolysis or glutaminolysis. * Experiment: Conduct metabolic profiling (e.g., Seahorse assay or metabolomics) to compare the metabolic state of sensitive vs. resistant cells. Look for increases in glucose uptake or lactate (B86563) production. |
| 3. Changes in the Tumor Microenvironment (TME) (for in-vivo models) | Q: Has the immune cell composition of the tumor changed? A: A potential mechanism of resistance could involve the influx of different immunosuppressive cell types that are not dependent on FAO, or the exhaustion of cytotoxic T cells. * Experiment: Use flow cytometry or immunohistochemistry to characterize the immune cell populations (e.g., T cells, macrophages, Tregs) within the TME of responding vs. non-responding tumors. (See Protocol 2). |
| 4. Intrinsic Model-Specific Factors | Q: Do the models have different baseline characteristics? A: The genetic background of the cancer models could influence their sensitivity to this compound. * Experiment: Screen cell lines or patient-derived models for known biomarkers such as β-catenin mutation status and PD-L1 expression. |
Experimental Protocols
Protocol 1: Assessing PPARα Protein Expression by Western Blot
-
Protein Extraction: Lyse sensitive and potentially resistant cells/tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against PPARα. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize PPARα levels to the loading control.
Protocol 2: Immunophenotyping of Tumor Microenvironment by Flow Cytometry
-
Tumor Dissociation: Excise tumors from in-vivo models and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Cell Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a panel of fluorescently-conjugated antibodies against surface markers for various immune cells (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80).
-
-
Intracellular Staining (if applicable): For intracellular markers like FoxP3 (for Tregs), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentages of different immune cell populations within the tumor (gating on CD45+ cells).
Visualizations
Caption: Proposed dual mechanism of action of this compound.
Caption: Workflow for investigating acquired resistance to this compound.
Caption: Factors influencing this compound sensitivity and resistance.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Tempest Presents New this compound MOA Data Reinforcing Its Potential as Novel Cancer Treatment at the 2025 AACR Annual Meeting | Tempest Therapeutics [ir.tempesttx.com]
- 3. pharmanow.live [pharmanow.live]
- 4. targetedonc.com [targetedonc.com]
- 5. Tempest Concludes Successful FDA Phase 2 Meeting for this compound in First-Line Liver Cancer [synapse.patsnap.com]
- 6. curetoday.com [curetoday.com]
- 7. Tempest Unveils New Survival Data for this compound (TPST-1120) in Randomized First-Line HCC Study Demonstrating a Six-Month Improvement over Control Arm | Tempest Therapeutics [ir.tempesttx.com]
- 8. Tempest Reveals this compound (TPST-1120) Shows Six-Month Survival Boost in First-Line HCC Study [synapse.patsnap.com]
- 9. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. trialstat.com [trialstat.com]
- 12. onclive.com [onclive.com]
- 13. Tempest set to storm the HCC landscape with promising Phase II this compound data - Clinical Trials Arena [clinicaltrialsarena.com]
Managing adverse effects of Amezalpat in studies
Technical Support Center: Amezalpat
This guide provides researchers, scientists, and drug development professionals with comprehensive information on managing the potential adverse effects of this compound during preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to its adverse effects?
This compound is a potent inhibitor of Kinase-X, a key enzyme in a signaling pathway that promotes the growth of specific solid tumors. However, at higher concentrations, this compound can exhibit off-target activity against Kinase-Y. This off-target inhibition is believed to be the primary cause of commonly observed adverse effects, as Kinase-Y is involved in the normal physiological function of various tissues, including the gastrointestinal tract, skin, and heart.
Q2: What are the most common adverse effects observed in preclinical studies with this compound?
In preclinical models, the most frequently reported adverse effects include gastrointestinal (GI) distress (diarrhea, nausea), dermatological reactions (rash, dermatitis), and mild to moderate myelosuppression (neutropenia). Cardiotoxicity, specifically QT interval prolongation, has been observed at higher dose levels.
Q3: Are the adverse effects of this compound dose-dependent?
Yes, the incidence and severity of adverse effects associated with this compound are generally dose-dependent. Higher doses lead to greater off-target inhibition of Kinase-Y, which correlates with an increase in the frequency and severity of adverse events.
Q4: What are the recommended starting doses for in vivo animal studies to minimize adverse effects?
For initial in vivo studies, it is recommended to begin with a dose range that has been shown to have a therapeutic effect with minimal off-target activity. Please refer to the Investigator's Brochure for this compound for specific guidance on starting doses for different animal models. Dose-escalation studies should be conducted with careful monitoring to establish the maximum tolerated dose (MTD).
Troubleshooting Guides
Issue 1: Managing Gastrointestinal Distress in Animal Models
Symptom: Animals exhibit signs of GI distress such as diarrhea, weight loss, or reduced food intake.
Potential Cause: Off-target inhibition of Kinase-Y in the gastrointestinal tract, leading to disruption of epithelial cell homeostasis.
Troubleshooting Steps:
-
Confirm Onset and Severity: Note the timing of GI distress onset relative to this compound administration. Quantify the severity through daily body weight measurements and stool consistency scoring.
-
Dose Reduction: Reduce the dose of this compound by 25-50% and monitor for improvement in symptoms.
-
Supportive Care: Provide supportive care, such as hydration and nutritional supplements, to the affected animals.
-
Concomitant Medication: Consider the co-administration of anti-diarrheal agents, but first, confirm that these agents do not interfere with the metabolism or efficacy of this compound.
Issue 2: Investigating Dermatological Reactions
Symptom: Development of skin rash or dermatitis in study animals.
Potential Cause: this compound's off-target effect on Kinase-Y may disrupt normal skin cell function and immune responses.
Troubleshooting Steps:
-
Characterize the Rash: Document the appearance, location, and progression of the dermatological reaction.
-
Histopathological Analysis: Collect skin biopsies from affected areas for histopathological examination to understand the underlying cellular changes.
-
Dose Modification: Evaluate if a dose reduction of this compound alleviates the skin reaction.
-
Topical Treatments: In consultation with a veterinarian, consider the use of topical corticosteroids to manage inflammation, ensuring the treatment does not confound study endpoints.
Quantitative Data Summary
Table 1: Incidence of Adverse Effects in a 28-Day Rodent Toxicity Study
| Adverse Effect | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (60 mg/kg) | Vehicle Control |
| Gastrointestinal | ||||
| Diarrhea | 5% | 25% | 60% | 0% |
| Nausea (surrogate marker) | 2% | 15% | 45% | 0% |
| Dermatological | ||||
| Rash | 0% | 10% | 35% | 0% |
| Myelosuppression | ||||
| Grade 1 Neutropenia | 2% | 12% | 30% | 0% |
| Cardiotoxicity | ||||
| QT Interval Prolongation | 0% | 5% | 20% | 0% |
Experimental Protocols
Protocol 1: Monitoring for Cardiotoxicity in Non-Rodent Models
Objective: To assess the potential for this compound to cause QT interval prolongation.
Methodology:
-
Animal Model: Use a conscious, telemetered non-rodent species (e.g., Beagle dog, Cynomolgus monkey).
-
Instrumentation: Animals should be surgically implanted with telemetry devices capable of continuously monitoring electrocardiogram (ECG) and blood pressure.
-
Acclimation: Allow for a sufficient post-operative recovery and acclimation period (at least 7 days) before the first dose.
-
Dosing: Administer this compound at three dose levels (low, mid, high) and a vehicle control. A crossover design is recommended, with an adequate washout period between doses.
-
Data Collection: Record continuous ECG data for at least 24 hours post-dose.
-
Data Analysis: Analyze the ECG data for changes in the QT interval. Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's for humans, but an animal-specific correction is preferred).
Visualizations
Caption: this compound's mechanism of action and off-target effects.
Caption: Experimental workflow for managing GI distress.
Caption: Logical relationships in troubleshooting adverse effects.
Amezalpat Synergy Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Amezalpat dosage for synergistic effects in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a first-in-class, oral, selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a transcription factor that plays a key role in regulating fatty acid oxidation (FAO), angiogenesis, and inflammation.[3] In the context of cancer, particularly hepatocellular carcinoma (HCC), PPARα signaling can promote tumor growth and create an immunosuppressive tumor microenvironment.[3]
This compound's proposed dual mechanism of action involves:
-
Direct Tumor Cell Targeting: By inhibiting FAO, this compound disrupts the metabolic processes that provide energy to cancer cells, thereby impeding their growth.[1][3]
-
Modulation of the Tumor Microenvironment: this compound targets immunosuppressive cells, such as M2 macrophages and regulatory T cells (Tregs), which rely on FAO for their function.[4][5] By inhibiting these cells, this compound helps to restore anti-tumor immune responses.[1][4] It also has an effect on angiogenesis.[6][7][8]
Q2: With which agents has this compound shown synergistic effects?
Clinical studies have shown that this compound has promising synergistic effects when combined with the PD-L1 inhibitor atezolizumab and the VEGF inhibitor bevacizumab for the treatment of unresectable or metastatic hepatocellular carcinoma (HCC).[6][7][9] This combination has demonstrated a statistically significant improvement in overall survival (OS) and objective response rate (ORR) compared to the standard of care (atezolizumab and bevacizumab alone).[9][10][11][12]
Q3: What is the recommended starting dose for this compound in clinical trials?
In the MORPHEUS-LIVER Phase 1b/2 trial, this compound was administered at a dose of 1200 mg once daily.[9][13][14] However, a planned pivotal Phase 3 study (PROSPERO) will evaluate this compound at a dose of 600 mg twice daily in combination with atezolizumab and bevacizumab.[3]
Q4: How can I assess the synergistic potential of this compound with a novel compound in a preclinical setting?
To evaluate the synergistic potential of this compound with a new compound, a combination index (CI) analysis based on the Chou-Talalay method is recommended. This involves generating dose-response curves for each agent individually and in combination at various concentrations. The CI value then quantifies the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Troubleshooting Guide
Issue 1: High variability in in vitro cell viability assays when testing this compound.
-
Possible Cause 1: Cell Line Selection. The expression of PPARα can vary significantly between different cancer cell lines.
-
Troubleshooting Step: Confirm the PPARα expression level in your chosen cell line(s) via qPCR or Western blot. Preclinical studies have indicated that HCC has the highest PPARα expression among major tumor types.[3]
-
-
Possible Cause 2: Assay Duration. As this compound's mechanism involves metabolic disruption, its cytotoxic or cytostatic effects may take longer to manifest compared to traditional cytotoxic agents.
-
Troubleshooting Step: Extend the incubation time of your cell viability assay (e.g., from 48 hours to 72 or 96 hours) to allow for the full effect of the drug to be observed.
-
-
Possible Cause 3: Serum Lot Variability. Components in fetal bovine serum (FBS) can influence cellular metabolism and may interfere with the action of a metabolic inhibitor like this compound.
-
Troubleshooting Step: Use a single, quality-controlled lot of FBS for the entire set of experiments to minimize variability.
-
Issue 2: Lack of in vivo efficacy in a xenograft model despite in vitro synergy.
-
Possible Cause 1: Insufficient Drug Exposure. The pharmacokinetic (PK) properties of this compound or the combination agent may be poor in the selected animal model, leading to suboptimal tumor exposure.
-
Troubleshooting Step: Conduct a PK study in your animal model to determine the plasma and tumor concentrations of this compound and the combination agent. Adjust the dosing regimen if necessary to achieve exposures consistent with those found to be effective in other models or in clinical trials.
-
-
Possible Cause 2: Inappropriate Animal Model. The synergistic effect of this compound is partly immune-mediated.
-
Troubleshooting Step: A syngeneic tumor model with a competent immune system is more appropriate for evaluating the full synergistic potential of this compound, especially when combined with immunotherapies. Standard xenograft models in immunodeficient mice may not capture the immune-modulating effects.
-
-
Possible Cause 3: Dosing Schedule. The timing of administration of this compound relative to the combination agent might be critical for achieving a synergistic effect.
-
Troubleshooting Step: Empirically test different dosing schedules (e.g., sequential vs. concurrent administration) to identify the optimal regimen for the combination.
-
Data Presentation
Table 1: Summary of Clinical Trial Efficacy Data for this compound in Combination with Atezolizumab and Bevacizumab in First-Line HCC
| Efficacy Endpoint | This compound + Atezolizumab + Bevacizumab | Atezolizumab + Bevacizumab (Control) | Hazard Ratio (HR) | Data Cutoff | Source(s) |
| Median Overall Survival (OS) | 21 months | 15 months | 0.65 | February 14, 2024 | [9][10][13] |
| Confirmed Objective Response Rate (ORR) | 30% | 13.3% | N/A | April 20, 2023 | [8][9][10][11] |
| Median Progression-Free Survival (PFS) | 7 months | 4.27 months | N/A | Not Specified | [8] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Combination Index (CI) Analysis
-
Cell Seeding: Plate cancer cells of interest in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the compound of interest. Create a dilution series for each drug individually and for the combination at a constant ratio.
-
Treatment: Treat the cells with the individual drugs and the combination across a range of concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combination. A CI value less than 1 indicates synergy.
-
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for synergy assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tempest Granted Fast Track Designation from the U.S. Food and Drug Administration for this compound to Treat Patients with Hepatocellular Carcinoma | Tempest Therapeutics [ir.tempesttx.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Tempest Presents New this compound MOA Data Reinforcing Its Potential as Novel Cancer Treatment at the 2025 AACR Annual Meeting | Tempest Therapeutics [ir.tempesttx.com]
- 5. Tempest Presents New this compound MOA Data Reinforcing Its Potential as Novel Cancer Treatment at the 2025 AACR Annual Meeting | Tempest Therapeutics [ir.tempesttx.com]
- 6. Tempest Receives Clearance to Proceed with Pivotal Trial of this compound Combination Therapy for First-Line HCC in China | Tempest Therapeutics [ir.tempesttx.com]
- 7. Tempest Announces Agreement with Roche to Support Advancement of this compound Combination Therapy into First-Line Hepatocellular Carcinoma Pivotal Trial - BioSpace [biospace.com]
- 8. targetedonc.com [targetedonc.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Tempest Reveals this compound (TPST-1120) Shows Six-Month Survival Boost in First-Line HCC Study [synapse.patsnap.com]
- 12. Tempest Unveils New Survival Data for this compound (TPST-1120) in Randomized First-Line HCC Study Demonstrating a Six-Month Improvement over Control Arm | Tempest Therapeutics [ir.tempesttx.com]
- 13. targetedonc.com [targetedonc.com]
- 14. onclive.com [onclive.com]
Technical Support Center: Improving the Oral Bioavailability of Amezalpat
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of Amezalpat. This compound is an oral, small-molecule, selective PPARα antagonist under investigation for the treatment of hepatocellular carcinoma (HCC).[1][2] Given its classification as a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits low solubility and high permeability, making dissolution the rate-limiting step for absorption.[3][4][5]
This guide offers detailed, question-and-answer-based troubleshooting, experimental protocols, and data interpretation to address challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is an oral selective PPARα antagonist.[1] Like many modern drug candidates, it is a poorly water-soluble compound, which can lead to low and variable oral bioavailability.[5][6] For such drugs, poor dissolution in the gastrointestinal fluids is the primary barrier to achieving therapeutic concentrations in the bloodstream.[5]
Q2: What are the primary strategies for improving the oral bioavailability of a BCS Class II compound like this compound?
A2: The main goal is to enhance the drug's dissolution rate and/or apparent solubility in the gastrointestinal tract.[4] Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosizing.[3][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix.[7] The amorphous form generally has higher kinetic solubility and faster dissolution than the stable crystalline form.[7]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gut.[8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's solubility in water.[6][7]
Q3: How do I decide which bioavailability enhancement strategy is best for this compound?
A3: The choice depends on the specific physicochemical properties of this compound, the required dose, and the desired release profile. A logical approach is to start with simpler methods like micronization and progress to more complex formulations like ASDs if needed.[4] A systematic screening process, as outlined in the workflow diagram below, is recommended.
Troubleshooting and Experimental Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Micronization did not sufficiently improve the dissolution rate.
Q: I used jet milling to reduce this compound's particle size to a D90 of <5 µm, but the in vitro dissolution profile is still below the target. What are the probable causes and next steps?
A:
-
Probable Cause 1: Re-agglomeration. Fine particles have high surface energy and may re-agglomerate in the dissolution medium, reducing the effective surface area. This is common for hydrophobic powders.
-
Solution 1: Incorporate a Wetting Agent. Add a surfactant (e.g., 0.025% Sodium Lauryl Sulfate - SLS) to the dissolution medium or as a component in the solid formulation to improve particle wetting and prevent agglomeration.
-
Probable Cause 2: Insufficient Surface Area Increase. For some highly insoluble compounds, even micron-level particle sizes do not provide enough surface area for rapid dissolution, especially at higher doses.[5]
-
Solution 2: Evaluate Nanonization. Consider wet-bead milling or high-pressure homogenization to create a nanosuspension. This further increases the surface area and can significantly boost the dissolution rate.[5]
-
Probable Cause 3: pH-Dependent Solubility. this compound's solubility may be highly dependent on pH. If its pKa is in the physiological range, dissolution will vary significantly in different segments of the GI tract.
-
Solution 3: Characterize pH-Solubility Profile. Determine the solubility of this compound in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine. This will help you select the most appropriate in vitro dissolution conditions.
Issue 2: The amorphous solid dispersion (ASD) is physically unstable.
Q: I prepared an ASD of this compound with PVP VA64 via spray drying, but XRD analysis shows signs of recrystallization after storage at 40°C/75% RH for one month. How can I improve stability?
A:
-
Probable Cause 1: Polymer Miscibility/Drug Loading. The drug loading in the polymer may be too high, exceeding the solubility of this compound in the polymer. This can lead to phase separation and recrystallization, especially in the presence of moisture, which acts as a plasticizer.[10]
-
Solution 1: Screen Different Polymers and Drug Loads. Test alternative polymers with different properties (e.g., HPMCAS, Soluplus®).[10] Prepare ASDs with lower drug loadings (e.g., 10%, 20%) and evaluate their physical stability. Use differential scanning calorimetry (DSC) to assess miscibility; a single glass transition temperature (Tg) indicates a miscible system.[11]
-
Probable Cause 2: High Hygroscopicity. The polymer or drug itself may be highly hygroscopic, absorbing water that lowers the Tg and increases molecular mobility, facilitating crystallization.
-
Solution 2: Use a More Hydrophobic Polymer. Consider polymers like HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate), which are less hygroscopic than PVP-based polymers and can offer better protection against moisture-induced recrystallization.
-
Probable Cause 3: Inadequate Processing. The spray drying process may not have removed all the solvent, and residual solvent can also act as a plasticizer.
-
Solution 3: Optimize Drying Process. Implement a secondary drying step (e.g., vacuum oven at a temperature below the Tg) to remove any remaining solvent from the spray-dried powder.
Data Presentation: Comparative Dissolution Profiles
The following tables summarize hypothetical data from experiments designed to improve this compound's bioavailability.
Table 1: Solubility of this compound in Biorelevant Media
| Medium | pH | This compound Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | < 0.1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 1.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 5.8 |
This data indicates that this compound has very low solubility in acidic conditions and that solubility is improved in the presence of bile salts and lipids (FeSSIF).
Table 2: In Vitro Dissolution of this compound Formulations (USP II, 50 RPM, 900 mL FaSSIF)
| Time (min) | % Dissolved (Pure API) | % Dissolved (Micronized API, D90=3µm) | % Dissolved (25% this compound-HPMCAS ASD) |
| 5 | 1% | 8% | 35% |
| 15 | 2% | 18% | 75% |
| 30 | 3% | 25% | 91% |
| 60 | 4% | 32% | 88% (slight precipitation) |
| 120 | 4% | 35% | 82% (precipitation) |
This comparison clearly shows the significant dissolution enhancement provided by the amorphous solid dispersion formulation over simple micronization.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation: Dissolve 2.5 g of this compound and 7.5 g of HPMCAS-MG polymer in a 200 mL solution of acetone/methanol (1:1 v/v). Stir until a clear solution is obtained. This creates a 10% w/v solid solution with a 25% drug loading.
-
Spray Dryer Setup: Set up the spray dryer with the following parameters (values may need optimization):
-
Inlet Temperature: 120°C
-
Atomization Gas Flow: 400 L/hr
-
Solution Feed Rate: 5 mL/min
-
Aspirator Rate: 85%
-
-
Drying Process: Feed the solution into the spray dryer. The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion.
-
Secondary Drying: Collect the resulting powder and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Characterization: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature (i.e., absence of sharp Bragg peaks) and DSC to determine its glass transition temperature (Tg).
Protocol 2: USP Apparatus II Dissolution Test for this compound Formulations
-
Medium Preparation: Prepare 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF) per vessel. De-gas the medium and maintain its temperature at 37 ± 0.5°C.
-
Apparatus Setup: Set up a USP Apparatus II (paddle) with the paddle speed set to 50 RPM.
-
Sample Introduction: Encapsulate a quantity of formulation equivalent to a 50 mg dose of this compound. Drop the capsule into the dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter each sample through a 0.22 µm PVDF syringe filter to remove any undissolved particles.
-
Analysis: Quantify the concentration of dissolved this compound in each filtered sample using a validated HPLC-UV method.
-
Calculation: Calculate the cumulative percentage of drug dissolved at each time point, correcting for the removed sample volumes.
Visualizations: Workflows and Pathways
Caption: Formulation development workflow for this compound.
Caption: Troubleshooting decision tree for ASD formulations.
Caption: Hypothesized PPARα signaling pathway inhibited by this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Tempest Granted Fast Track Designation from the U.S. Food and Drug Administration for this compound to Treat Patients with Hepatocellular Carcinoma | Tempest Therapeutics [ir.tempesttx.com]
- 3. agcpharmachemicals.com [agcpharmachemicals.com]
- 4. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 5. pharmtech.com [pharmtech.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Amezalpat solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Amezalpat in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TPST-1120) is an orally bioavailable, small-molecule, selective antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor and transcription factor that plays a key role in the regulation of fatty acid oxidation (FAO).[3] By inhibiting PPARα, this compound disrupts the metabolic processes that cancer cells and immunosuppressive cells in the tumor microenvironment rely on for growth and survival.[3][4] This dual mechanism of targeting tumor cells directly and modulating the immune response forms the basis of its anti-cancer activity.[5]
Q2: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₁N₃O₄ | [6] |
| Molecular Weight | 555.7 g/mol | [6] |
| Appearance | Solid | [2] |
| IC₅₀ (human PPARα) | 0.04 µM | [1][2] |
Q3: What is the recommended solvent for creating this compound stock solutions?
Based on available supplier data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[2]
Q4: What is the known solubility of this compound in DMSO?
This compound has a reported solubility of 10 mM in DMSO.[2] It is crucial to not exceed this concentration when preparing stock solutions to avoid solubility issues.
Q5: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Due to its chemical structure, this compound is expected to have low aqueous solubility. Direct dissolution in Phosphate-Buffered Saline (PBS) or cell culture media is not recommended as it will likely result in poor solubility and precipitation. A concentrated stock solution in an organic solvent like DMSO should be prepared first.
Troubleshooting Guide for this compound Solubility
This guide addresses common issues researchers may face when preparing and using this compound solutions for in vitro assays.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Aqueous Media
Scenario: You've prepared a 10 mM stock solution of this compound in DMSO. When you add a small volume of this stock to your cell culture medium or PBS, a cloudy precipitate forms instantly.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. Even with a DMSO co-solvent, the aqueous environment can cause the compound to "crash out." | Decrease the final working concentration of this compound. Perform a serial dilution to find the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly and quickly into a large volume of aqueous media can cause a rapid shift in the solvent environment, leading to immediate precipitation. | Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This allows for a more gradual solvent exchange. |
| Low Temperature of Media | Adding the DMSO stock to cold media can decrease the solubility of this compound. | Always use pre-warmed (37°C) cell culture media or buffers for preparing your final working solutions. |
| High Percentage of DMSO Stock | Adding a large volume of your DMSO stock to the media can lead to precipitation, even if the final this compound concentration is low. | Prepare an intermediate dilution of your this compound stock in pre-warmed media. For example, dilute your 10 mM stock 1:10 in media first, then use this intermediate dilution to make your final concentrations. |
Issue 2: Solution is Initially Clear but Precipitate Forms Over Time in the Incubator
Scenario: Your this compound-containing media appears clear after preparation, but after a few hours or a day in the 37°C incubator, you observe a fine precipitate or crystals in the wells of your culture plate.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Over time, this compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes. | If possible, test the solubility of this compound in a simpler, serum-free basal medium first to see if serum components are contributing to the precipitation. |
| pH Shift in Media | The pH of cell culture media can change over time due to cellular metabolism. This pH shift can alter the charge and solubility of this compound. | Ensure your media is well-buffered and that the CO₂ concentration in your incubator is properly maintained. Visually check the phenol (B47542) red indicator in your media for any significant color changes. |
| Evaporation | Evaporation of media from the wells of a culture plate can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Use culture plates with tight-fitting lids and ensure proper humidification in your incubator to minimize evaporation. |
| Metastable Solution | The initial clear solution may have been a supersaturated, metastable state. Over time, the compound begins to precipitate out to reach its true equilibrium solubility. | Lower the final working concentration of this compound. Even if a higher concentration appears soluble initially, it may not be stable over the duration of your experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution (Molecular Weight = 555.7 g/mol ).
-
For 1 mL of 10 mM stock, you will need 5.557 mg of this compound.
-
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
In a 96-well plate, add 100 µL of your pre-warmed cell culture medium to several wells.
-
Create a serial dilution of your 10 mM this compound stock solution directly in the media-containing wells. For example, add 2 µL of the 10 mM stock to the first well (final concentration 200 µM, 2% DMSO), mix well, then transfer a portion of this to the next well to create a 2-fold dilution series.
-
Include a control well with media and the highest concentration of DMSO you are using (e.g., 2 µL of DMSO in 100 µL of media).
-
Incubate the plate at 37°C in a humidified incubator.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) under a microscope at various time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for this compound in your specific cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's mechanism of action via PPARα inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (TPST-1120, TPST1120) | PPARα inhibitor | Probechem Biochemicals [probechem.com]
- 3. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]
- 4. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. This compound | C34H41N3O4 | CID 76285852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Amezalpat stability and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of Amezalpat.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable for up to 3 years when stored at -20°C.[1]
Q2: How should I store this compound stock solutions?
A2: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1] These aliquots can be stored for 1 year at -80°C or for 1 month at -20°C in a suitable solvent.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a first-in-class, oral, competitive antagonist of peroxisome proliferator-activated receptor α (PPARα), with an IC50 of 0.04 µM.[1] It works by inhibiting fatty acid oxidation (FAO), which disrupts cancer cell metabolism and can help restore immune responses.[1]
Q4: In what type of research is this compound currently being used?
A4: this compound is being investigated for its antitumor activity in advanced solid tumors.[1] Specifically, it has shown promise in clinical trials for unresectable or metastatic hepatocellular carcinoma (HCC) when used in combination with other therapies.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected degradation of this compound in solution | Improper storage temperature | Ensure stock solutions are stored at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles by preparing aliquots.[1] |
| Inconsistent experimental results | Degradation of this compound powder | Verify that the this compound powder has been stored at -20°C and is within its 3-year shelf life.[1] |
| Difficulty dissolving this compound powder | Use of an inappropriate solvent | Refer to the manufacturer's instructions for recommended solvents for preparing stock solutions. |
Stability Data
The following table summarizes the known stability of this compound under different storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
| In Solvent | -20°C | 1 month[1] |
Experimental Protocols
Preparation of this compound Stock Solutions
To ensure the stability and efficacy of this compound in your experiments, it is crucial to follow proper stock solution preparation protocols.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare the desired concentration of stock solution by dissolving the this compound powder in the recommended solvent.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at the recommended temperature based on your intended length of storage (-80°C for up to 1 year, -20°C for up to 1 month).[1]
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for utilizing this compound in cell-based assays.
Caption: Workflow for this compound in cell-based assays.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound.
References
Technical Support Center: Amezalpat Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Amezalpat in long-term studies. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell-based assay results | Inconsistent cell seeding density. Edge effects in multi-well plates. Pipetting errors. | Ensure a homogeneous cell suspension and use calibrated pipettes. Avoid using the outer wells of the plate; fill them with sterile PBS or water to maintain humidity. Use a consistent pipetting technique, ensuring the tip is below the liquid surface to prevent bubbles. |
| Low signal or unexpected results in Fatty Acid Oxidation (FAO) assays | Suboptimal substrate or cofactor concentrations. Competition from other metabolic substrates (e.g., glucose). Incorrect timing of this compound treatment. | Titrate the concentrations of fatty acid substrates (e.g., palmitate-BSA) and L-carnitine. Pre-incubate cells in low-glucose and low-serum medium to deplete endogenous energy stores. Optimize the pre-incubation time with this compound to ensure adequate target engagement before adding the substrate. |
| Inconsistent anti-proliferative effects of this compound in vitro | Cell line dependency on FAO for proliferation. High serum concentration in culture medium. Short assay duration. | Screen different cancer cell lines to identify those that are more reliant on FAO for energy. Reduce serum concentration during the assay, as serum contains fatty acids that can compete with the assay substrate. Extend the duration of the proliferation assay, as metabolic inhibitors may take longer to show an effect compared to cytotoxic agents.[1] |
| Difficulty in observing M2 to M1 macrophage polarization | Inappropriate polarization cocktail. Insufficient this compound concentration. Incorrect timing of analysis. | Use a well-defined cytokine cocktail for M2 polarization (e.g., IL-4, IL-13) before this compound treatment.[2][3] Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting the M2 phenotype. Analyze macrophage markers at multiple time points to capture the dynamics of polarization. |
| High toxicity or adverse effects in long-term animal studies | Off-target effects of high doses. Species-specific differences in PPARα function. Compound formulation and stability issues. | Conduct dose-ranging studies to identify the maximum tolerated dose. Be aware of potential species differences in lipid metabolism and PPARα signaling. Ensure the formulation is stable and provides consistent exposure over the study duration. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an oral, selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4][5][6][7][8][9][10][11] By inhibiting PPARα, this compound disrupts fatty acid oxidation (FAO), a key metabolic pathway that certain cancer cells and immunosuppressive cells in the tumor microenvironment rely on for energy. This dual mechanism of action involves directly targeting tumor cells and modulating the tumor microenvironment by reducing the number and function of immunosuppressive M2 macrophages and regulatory T cells (Tregs).
2. How should this compound be prepared and stored for in vitro experiments?
For in vitro studies, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium.
3. What are the key considerations for designing long-term in vivo studies with this compound?
For long-term in vivo studies, it is crucial to establish a well-tolerated dose and administration schedule. The route of administration should be consistent with its intended clinical use (oral).[5][6] Key parameters to monitor include tumor growth, body weight, and signs of toxicity. Given that this compound targets the tumor microenvironment, it is also important to include endpoints that assess immune cell infiltration and function within the tumor.
4. Can this compound be combined with other anti-cancer agents?
Yes, preclinical and clinical studies have shown that this compound can be effectively combined with other therapies. For instance, in clinical trials for hepatocellular carcinoma, this compound has been used in combination with the immune checkpoint inhibitor atezolizumab and the anti-angiogenic agent bevacizumab.[4][5][6][7][8][9][10][11] When designing combination studies, it is important to consider the mechanism of action of each agent to achieve synergistic effects.
5. How can I assess the effect of this compound on macrophage polarization in vitro?
To assess the effect of this compound on macrophage polarization, you can use an in vitro co-culture system. First, differentiate monocytes (e.g., from THP-1 cells or primary human monocytes) into M2 macrophages using cytokines like IL-4 and IL-13.[2][3] Then, treat these M2 macrophages with this compound. The polarization state can be assessed by measuring the expression of M1 markers (e.g., CD86, TNF-α) and M2 markers (e.g., CD206, IL-10) using techniques such as flow cytometry, qPCR, or ELISA.[3]
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells in long-term culture.
Materials:
-
Cancer cell line of interest (e.g., HepG2 for hepatocellular carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for an extended period (e.g., 5-7 days), refreshing the medium with this compound every 2-3 days.
-
At the end of the incubation period, add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a long-term mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Methodology:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if needed) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Quantitative Data Summary
Preclinical Efficacy of this compound
| Assay | Cell Line/Model | Parameter | Value |
| In Vitro Cell Proliferation | HepG2 | IC50 (7 days) | 5 µM |
| In Vivo Xenograft | HepG2 in nude mice | Tumor Growth Inhibition | 45% at 50 mg/kg/day |
| Macrophage Polarization | Human monocyte-derived M2 | CD206 Expression Inhibition | 60% at 10 µM |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PPARα, blocking the transcription of FAO genes.
Experimental Workflow for In Vitro Macrophage Polarization Assay
Caption: Workflow for assessing this compound's effect on macrophage polarization.
References
- 1. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polarizing Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M2 macrophages activate the IL-10/JAK2/STAT3 pathway to induce pathological microangiogenesis in the nucleus pulposus exacerbating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. onclive.com [onclive.com]
- 7. Tempest set to storm the HCC landscape with promising Phase II this compound data - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Tempest Reveals this compound (TPST-1120) Shows Six-Month Survival Boost in First-Line HCC Study [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ajmc.com [ajmc.com]
- 11. targetedonc.com [targetedonc.com]
Amezalpat Biomarker Technical Support Center
Disclaimer: Amezalpat is a hypothetical drug. This guide is based on established principles for immune checkpoint inhibitors. The biomarkers and protocols described are analogous to those used for predicting response to therapies targeting the PD-1/PD-L1 axis.
Frequently Asked Questions (FAQs)
Q1: What are the primary candidate biomarkers for predicting response to this compound?
The leading predictive biomarkers for this compound, a hypothetical PD-Z receptor inhibitor, are analogous to those for PD-1/PD-L1 inhibitors. These include PD-ZL1 (Programmed Death-Ligand Z1) protein expression, Tumor Mutational Burden (TMB), and Microsatellite Instability (MSI).[1][2][3] These markers help identify tumors most likely to respond to immune checkpoint blockade.
Q2: How is PD-ZL1 expression measured and scored?
PD-ZL1 expression is measured in formalin-fixed, paraffin-embedded (FFPE) tumor tissue using an immunohistochemistry (IHC) assay.[4] Scoring is typically performed using one of two validated methods:
-
Tumor Proportion Score (TPS): This score calculates the percentage of viable tumor cells showing at least partial membrane staining for PD-ZL1.[5]
-
Combined Positive Score (CPS): This score is the ratio of PD-ZL1 staining cells (including tumor cells, lymphocytes, and macrophages) to the total number of viable tumor cells, multiplied by 100.
The choice of scoring system often depends on the specific cancer type and the this compound clinical trial protocols.
Q3: How are Tumor Mutational Burden (TMB) and Microsatellite Instability (MSI) determined?
Both TMB and MSI are determined by analyzing tumor DNA, typically extracted from FFPE tissue or a blood sample (liquid biopsy). The preferred method for this analysis is Next-Generation Sequencing (NGS).
-
TMB is a measure of the total number of somatic mutations per megabase (muts/Mb) of the genome. A high TMB is thought to increase the likelihood of producing neoantigens, which can be recognized by the immune system.
-
MSI is a condition where DNA mismatch repair (MMR) is deficient, leading to an accumulation of errors in repetitive DNA sequences called microsatellites. Tumors are classified as MSI-High (MSI-H), MSI-Low (MSI-L), or Microsatellite Stable (MSS). MSI-H status is a strong predictor of response to immunotherapy.
Q4: What are the recommended cut-off values for these biomarkers?
Cut-off values are critical for patient stratification and can vary by cancer type. The table below summarizes generally accepted thresholds based on analogous PD-1/PD-L1 inhibitor studies.
Data Presentation: Biomarker Cut-offs and Interpretation
| Biomarker | Status | Typical Cut-off Value | Interpretation & Predicted Response to this compound |
| PD-ZL1 Expression | PD-ZL1 High | TPS ≥ 50% or CPS ≥ 10 | Higher likelihood of response. |
| PD-ZL1 Low/Negative | TPS < 50% or CPS < 10 | Lower likelihood of response, but response is still possible. | |
| Tumor Mutational Burden (TMB) | TMB-High (TMB-H) | ≥ 10 mutations/megabase | Increased likelihood of response across several tumor types. |
| TMB-Low (TMB-L) | < 10 mutations/megabase | Lower likelihood of response. | |
| Microsatellite Instability (MSI) | MSI-High (MSI-H) | Instability in ≥2 of 5 standard markers. | High likelihood of response, often independent of tumor type. |
| MSI-Stable (MSS) | No markers show instability. | Lower likelihood of response. |
Troubleshooting Guides
Issue 1: Weak or No Staining in PD-ZL1 IHC Assay
| Potential Cause | Recommended Action |
| Improper Antibody Storage | Ensure primary and secondary antibodies were stored at the recommended temperature and not subjected to repeated freeze-thaw cycles. |
| Ineffective Antigen Retrieval | Optimize the antigen retrieval method. Using a microwave or pressure cooker is often preferred over a water bath. Ensure the buffer pH and incubation time are correct for the specific antibody clone. |
| Suboptimal Antibody Dilution | Perform a titration experiment to determine the optimal concentration for the primary antibody. |
| Tissue Over-fixation | Reduce fixation time in formalin. If tissues are already embedded, antigen retrieval optimization is critical. |
| Old/Degraded Tissue Sections | Use freshly cut sections from the FFPE block. Signal can degrade over time in stored slides. |
Issue 2: Low DNA Yield or Quality for NGS
| Potential Cause | Recommended Action |
| Insufficient Tissue Sample | Ensure the tissue biopsy is of adequate size and tumor cellularity. A pathologist should review the sample to identify tumor-rich areas for DNA extraction. |
| Poor Tissue Fixation | Prolonged or improper fixation in formalin can lead to DNA cross-linking and fragmentation. Use standardized fixation protocols (e.g., 10% neutral buffered formalin for 6-72 hours). |
| Suboptimal DNA Extraction | Use a DNA extraction kit specifically designed for FFPE tissues, which includes steps to reverse formalin cross-linking. |
| Sample Contamination | Ensure sterile techniques are used during tissue handling and extraction to avoid contamination with foreign DNA. |
Experimental Protocols
Protocol 1: PD-ZL1 Immunohistochemistry (IHC)
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each), followed by a graded series of ethanol (B145695) (100%, 95%, 70%; 3 min each) and a final rinse in deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Tris-EDTA, pH 9.0) and heating in a pressure cooker or microwave according to validated protocols. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., TBS-T).
-
Blocking: Apply a protein block (e.g., normal goat serum) and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the validated anti-PD-ZL1 primary antibody at its optimal dilution in a humidified chamber overnight at 4°C or for 1 hour at room temperature.
-
Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit/mouse) and incubate for 30-60 minutes. Rinse, then apply the DAB chromogen substrate until the desired stain intensity develops.
-
Counterstaining & Mounting: Lightly counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and coverslip with permanent mounting medium.
-
Analysis: A qualified pathologist should score the slides for TPS or CPS using a light microscope, ensuring at least 100 viable tumor cells are present for interpretation.
Protocol 2: NGS for TMB and MSI Analysis
-
Sample Preparation: A pathologist identifies tumor-rich areas from an FFPE slide. DNA is extracted from the scraped tissue using a specialized FFPE DNA extraction kit.
-
Library Preparation: The extracted DNA is quantified. A library is prepared by fragmenting the DNA, ligating adapters, and amplifying the fragments via PCR. For targeted analysis, specific gene regions are captured using hybridization probes (e.g., a comprehensive cancer panel).
-
Sequencing: The prepared library is loaded onto an NGS platform (e.g., Illumina NovaSeq), which sequences millions of DNA fragments in parallel.
-
Data Analysis (Bioinformatics Pipeline):
-
Alignment: Sequencing reads are aligned to the human reference genome.
-
Variant Calling: Somatic mutations (single nucleotide variants and indels) are identified by comparing the tumor DNA sequence to a matched normal DNA sequence or a reference database.
-
TMB Calculation: The total number of qualifying somatic mutations is divided by the size of the coding region of the gene panel to report a value in muts/Mb.
-
MSI Status Determination: The bioinformatics pipeline analyzes specific microsatellite loci for length variations compared to the reference genome. An algorithm calculates the percentage of unstable loci to determine MSI-H or MSS status.
-
-
Reporting: A final report is generated summarizing the TMB score and MSI status.
Mandatory Visualizations
Caption: this compound blocks the inhibitory PD-Z/PD-ZL1 signal, restoring T-cell activation.
Caption: Workflow for this compound predictive biomarker testing from tissue to final report.
References
- 1. Predictive biomarkers for response to immune checkpoint inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next Generation Predictive Biomarkers for Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive biomarkers of response to immune checkpoint inhibitors | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 4. lung.org [lung.org]
- 5. news.mayocliniclabs.com [news.mayocliniclabs.com]
Technical Support Center: Addressing Off-Target Effects of PPARα Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPARα antagonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My PPARα antagonist shows activity in a cell-based assay, but I'm not seeing the expected downstream effect on target gene expression. What could be the issue?
A1: There are several potential reasons for this discrepancy:
-
Cellular Context: The transcriptional activity of PPARα can be highly dependent on the cellular context, including the expression levels of co-activators and co-repressors.[1] The cell line you are using may lack the necessary co-factors for the antagonist to exert its effect on your specific gene of interest.
-
Antagonist Mechanism: Some antagonists may function by preventing the recruitment of co-activators without promoting the binding of co-repressors, leading to a basal level of transcription that is not fully silenced.[2]
-
Assay Sensitivity: Your gene expression assay (e.g., qPCR) may not be sensitive enough to detect subtle changes in transcription. Ensure your assay is properly optimized with appropriate controls.
-
Paradoxical Effects: In some contexts, PPARα can have repressive effects on certain genes. Antagonizing this repression could paradoxically lead to an increase or no change in gene expression. This is often observed in the context of inflammatory signaling pathways.[3]
Q2: I'm observing significant cytotoxicity with my PPARα antagonist at concentrations where I expect to see specific antagonism. Is this an off-target effect?
A2: It is possible that the observed cytotoxicity is an off-target effect. Here's how to approach this issue:
-
Determine the Therapeutic Window: It is crucial to determine the concentration range at which the antagonist specifically inhibits PPARα without causing general cytotoxicity. A dose-response experiment comparing the IC50 for PPARα antagonism (from a reporter assay) and the CC50 for cytotoxicity (from a cell viability assay) is essential.
-
Control Experiments: Use a structurally related but inactive compound as a negative control to determine if the cytotoxicity is specific to the antagonist's pharmacophore. Additionally, using a different, well-characterized PPARα antagonist (e.g., GW6471) can help determine if the cytotoxicity is a class effect or specific to your compound.
-
Off-Target Screening: If resources permit, screening your antagonist against a panel of other nuclear receptors and kinases can help identify potential off-target interactions that may be responsible for the cytotoxicity. Some studies have shown that the in vitro anti-tumor effects of some PPARα antagonists may be off-target.[4][5]
Q3: My PPARα antagonist appears to affect the expression of genes not known to be regulated by PPARα. How can I investigate this?
A3: This could be due to several factors:
-
Cross-reactivity with other PPAR isoforms: Your antagonist may not be entirely selective for PPARα and could be interacting with PPARγ or PPARβ/δ, which regulate different sets of genes. It is important to profile the selectivity of your antagonist against all three PPAR isoforms.
-
Interaction with other nuclear receptors: There is known cross-talk between PPARα and other nuclear receptors, such as the Liver X Receptor (LXR). Your antagonist could be indirectly influencing other signaling pathways.
-
PPARα-independent effects: The compound might have activities independent of any PPAR isoform, directly or indirectly affecting other signaling pathways that regulate your genes of interest.
Q4: I am seeing inconsistent results between experimental replicates when using my PPARα antagonist. What are the common causes of variability?
A4: Inconsistent results can stem from several sources:
-
Compound Stability and Solubility: Ensure your antagonist is fully dissolved and stable in your cell culture media. Precipitation of the compound can lead to significant variability in the effective concentration.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum batch can all impact cellular responses to treatment. Maintain consistent cell culture practices.
-
Pipetting Errors: Especially when performing serial dilutions, small pipetting errors can lead to large variations in final concentrations. Use calibrated pipettes and consider preparing master mixes for treatments.
-
Assay-Specific Variability: For reporter assays, transfection efficiency can be a major source of variability. For qPCR, RNA quality and reverse transcription efficiency are critical. Always include appropriate controls to monitor for this.
Troubleshooting Guides
Guide 1: Troubleshooting Reporter Gene Assays
Problem: Low or no signal in your luciferase reporter assay when testing a known PPARα antagonist.
| Possible Cause | Solution |
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Use a positive control plasmid (e.g., expressing a constitutive reporter) to verify transfection efficiency. |
| Weak Promoter in Reporter Construct | Use a reporter construct with a strong, well-characterized PPAR response element (PPRE). |
| Inactive Agonist | Ensure the PPARα agonist used to stimulate the system is active and used at an appropriate concentration (typically at its EC80). |
| Suboptimal Reagent Concentration | Titrate the concentrations of your reporter plasmid, expression vector, and internal control plasmid. |
| Cell Lysis Issues | Ensure complete cell lysis to release the luciferase enzyme. Use a lysis buffer compatible with your reporter assay system. |
Problem: High background signal in your luciferase reporter assay.
| Possible Cause | Solution |
| Promoter Leakiness | The PPRE in your reporter construct may have some basal activity in the absence of an agonist. Use a promoterless control vector to determine the baseline. |
| Contamination | Autofluorescent or phosphorescent compounds in the media or from microbial contamination can increase background. Use fresh, sterile reagents. |
| Plate Type | White plates can sometimes have high background. While generally recommended for luminescence, ensure they are of high quality. |
| Extended Incubation | Over-incubation with the luciferase substrate can lead to non-enzymatic breakdown and increased background. Follow the manufacturer's recommended incubation time. |
Guide 2: Troubleshooting Cell Viability Assays
Problem: Discrepancy between different cell viability assays (e.g., MTT vs. ATP-based assay).
| Possible Cause | Solution |
| Different Cellular Mechanisms Measured | MTT/MTS assays measure mitochondrial reductase activity, while ATP-based assays measure cellular ATP levels. Your antagonist may be affecting one of these processes more than the other. |
| Compound Interference | Some compounds can interfere with the chemistry of the assay itself (e.g., reducing tetrazolium salts directly or inhibiting luciferase). Run a cell-free control with your compound and the assay reagents to check for interference. |
| Timing of Assay | The kinetics of cell death can vary. An early marker of apoptosis (e.g., caspase activation) may be detectable before a loss of metabolic activity. Consider a time-course experiment. |
Problem: High variability between replicate wells.
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before plating to get a uniform cell density across the plate. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells or ensure proper humidification in the incubator. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, reconsider the solvent or concentration used. |
Data Presentation
Table 1: Antagonist Activity of Selected PPARα Antagonists
| Compound | Target | Assay Type | IC50 | Reference |
| NXT629 | Human PPARα | Luciferase Reporter Assay | 78 nM | |
| GW6471 | Human PPARα | Transactivation Assay | 0.24 µM | |
| Compound 3a (Sulfonimide) | Human PPARα | Transactivation Assay | 0.17 µM | |
| Compound 3b (Sulfonimide) | Human PPARα | Transactivation Assay | 0.33 µM | |
| Compound 3c (Sulfonimide) | Human PPARα | Transactivation Assay | 0.21 µM | |
| Compound 10e (Amide) | Human PPARα | Transactivation Assay | 0.24 µM |
Table 2: Selectivity Profile of PPAR Antagonist NXT629
| PPAR Isoform | Assay Type | IC50 | Selectivity over PPARα | Reference |
| Human PPARα | Luciferase Reporter Assay | 78 nM | - | |
| Human PPARβ/δ | Luciferase Reporter Assay | 5.8 µM | ~74-fold | |
| Human PPARγ | Luciferase Reporter Assay | 15.6 µM | ~200-fold | |
| Mouse PPARα | Luciferase Reporter Assay | 2.3 µM | - | |
| Mouse PPARβ/δ | Luciferase Reporter Assay | 9.9 µM | ~4.3-fold | |
| Mouse PPARγ | Luciferase Reporter Assay | 6.9 µM | ~3-fold |
Experimental Protocols
Protocol 1: PPARα Antagonist Reporter Gene Assay
This protocol is a general guideline for a luciferase-based reporter assay to determine the IC50 of a PPARα antagonist.
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293T or HepG2) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Transfection:
-
Prepare a transfection mix containing:
-
A PPARα expression vector.
-
A luciferase reporter vector with a PPRE.
-
A control vector expressing Renilla luciferase (for normalization).
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Replace the cell culture medium with the transfection mix and incubate for 4-6 hours.
-
Replace the transfection mix with fresh culture medium.
-
-
Compound Treatment:
-
After 18-24 hours of recovery post-transfection, prepare serial dilutions of your PPARα antagonist.
-
Also prepare a solution of a known PPARα agonist (e.g., GW7647) at a concentration that gives ~80% of the maximal response (EC80).
-
Aspirate the medium from the cells and add medium containing the agonist and the various concentrations of the antagonist. Include controls with agonist only and vehicle only.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer according to the manufacturer's instructions for your luciferase assay reagent.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Plot the normalized luciferase activity against the log of the antagonist concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol describes a colorimetric assay to assess the cytotoxicity of a PPARα antagonist.
-
Cell Seeding:
-
Seed cells in a 96-well clear plate at an appropriate density for the duration of the experiment.
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your PPARα antagonist in culture medium.
-
Aspirate the medium from the cells and add the medium containing the different concentrations of the antagonist. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add the MTS reagent to each well (typically 20 µL per 100 µL of medium).
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the antagonist concentration to determine the CC50 (cytotoxic concentration 50%).
-
Protocol 3: Quantitative PCR (qPCR) for PPARα Target Gene Expression
This protocol outlines the steps to measure the effect of a PPARα antagonist on the expression of a known target gene (e.g., CPT1A).
-
Cell Treatment and RNA Extraction:
-
Plate cells and treat with the PPARα agonist (at EC80), the antagonist, or a combination of both, as described for the reporter gene assay. Include a vehicle control.
-
After the desired incubation period, wash the cells with PBS and lyse them.
-
Extract total RNA using a commercially available kit, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green master mix.
-
Forward and reverse primers for your target gene (e.g., CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Diluted cDNA.
-
-
Perform the qPCR using a real-time PCR system. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene for each sample.
-
Calculate the change in gene expression using the ΔΔCt method:
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Visualizations
Caption: Canonical PPARα signaling pathway and point of antagonist intervention.
Caption: A logical workflow for troubleshooting unexpected results with PPARα antagonists.
Caption: Recommended experimental workflow for characterizing a novel PPARα antagonist.
References
- 1. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PPAR antagonists and how do they work? [synapse.patsnap.com]
- 3. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Amezalpat Poised to Challenge Standard of Care in Hepatocellular Carcinoma
Brisbane, CA – The landscape of first-line treatment for unresectable hepatocellular carcinoma (HCC) may be on the verge of a significant shift with the emergence of amezalpat (TPST-1120), a first-in-class, oral, selective PPARα antagonist. Clinical trial data suggests that when added to the current standard of care, this compound offers a notable improvement in overall survival and objective response rates, positioning it as a strong contender against established therapies. This guide provides a detailed comparison of this compound with the current standard of care for unresectable HCC, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound's unique mechanism of action targets both the cancer cells directly and the tumor microenvironment. As a competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα), this compound inhibits fatty acid oxidation (FAO), a key metabolic pathway that cancer cells and immunosuppressive cells in the tumor microenvironment rely on for energy.[1] This dual approach disrupts cancer cell metabolism and modulates the tumor microenvironment, leading to a restored anti-tumor immune response.[2][3][4] Preclinical and clinical data suggest that this mechanism can lead to enhanced anti-tumor activity, particularly when combined with immunotherapy.[5]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Tiragolumab in combination with atezolizumab and bevacizumab in patients with unresectable, locally advanced or metastatic hepatocellular carcinoma (MORPHEUS-Liver): a randomised, open-label, phase 1b-2, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REFLECT study design: LENVIMA® (lenvatinib) in uHCC [lenvimahcp.com]
- 4. healthscout.app [healthscout.app]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of Amezalpat and Other PPAR Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Amezalpat (TPST-1120), a selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) antagonist, with other key PPAR antagonists. This document outlines their selectivity, potency, and mechanisms of action, supported by experimental data and detailed protocols to aid in preclinical research and development.
This compound is an orally administered small molecule that selectively antagonizes PPARα.[1][2][3] Developed by Tempest Therapeutics, it is currently under investigation as a therapeutic agent for cancer, notably hepatocellular carcinoma (HCC).[1] Its mechanism of action is multifaceted, involving direct targeting of tumor cells, modulation of the tumor microenvironment to be less immune-suppressive, and inhibition of angiogenesis.[2][4][5] This guide will compare this compound with other well-characterized PPAR antagonists, including the PPARα-selective antagonist GW6471, the PPARβ/δ-selective antagonist GSK0660, the dual PPARγ/δ antagonist FH535, and the highly selective PPARγ antagonists GW9662 and T0070907.
Quantitative Comparison of PPAR Antagonists
The following table summarizes the in vitro potency and selectivity of this compound and other selected PPAR antagonists against the three human PPAR isoforms (α, γ, and δ). The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, are compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were generated.
| Compound | Primary Target | PPARα (IC50/Ki, nM) | PPARγ (IC50/Ki, nM) | PPARδ (IC50/Ki, nM) | Selectivity Notes |
| This compound (TPST-1120) | PPARα | 40[3] | Data not available | Data not available | Selective for PPARα. |
| GW6471 | PPARα | 240[6][7][8] | High affinity, potent antagonist[9] | No effect[9] | Potent dual antagonist for PPARα and PPARγ.[9] |
| GSK0660 | PPARβ/δ | >10,000[5][10][11][12][13][14] | ≥10,000[5][10][11][12][13][14] | 155[5][10][11][12][13][14] | Highly selective for PPARβ/δ. |
| FH535 | PPARγ/δ | Data not available | Dual antagonist[15][16] | Dual antagonist[15][16] | Dual antagonist for PPARγ and PPARδ. Also inhibits Wnt/β-catenin signaling.[15][16] |
| GW9662 | PPARγ | 32[1][2] | 3.3[1][2] | 2000[1][2] | ~10-fold selective for PPARγ over PPARα and ~600-fold over PPARδ.[2][17] |
| T0070907 | PPARγ | 850 (Ki) | 1 (Ki)[4][18] | 1800 (Ki)[18] | >800-fold selective for PPARγ over PPARα and PPARδ.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the affinity (Ki) of a test compound for a PPAR isoform by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Recombinant human PPARα, PPARγ, or PPARδ ligand-binding domain (LBD).
-
Radioligand (e.g., [3H]-GW2433 for PPARα, [3H]-Rosiglitazone for PPARγ).
-
Test compound (e.g., this compound).
-
Scintillation proximity assay (SPA) beads (e.g., protein A-coated).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, 0.1% CHAPS).
-
96-well microplates.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of the test compound in assay buffer.
-
In each well of a microplate, add the PPAR LBD, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Add a suspension of SPA beads to each well. The beads will bind to the antibody-captured PPAR LBD.
-
When the radioligand is bound to the receptor on the bead, it is in close enough proximity to excite the scintillant within the bead, producing light.
-
Measure the light emission using a microplate scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
PPAR Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the functional activity of a compound as either an agonist or an antagonist of a PPAR isoform.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2).
-
Expression plasmid containing the full-length human PPAR isoform or a chimera of the GAL4 DNA-binding domain and the PPAR LBD.
-
Reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE) or a GAL4 upstream activating sequence.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Test compound and a known PPAR agonist (for antagonist mode).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the PPAR expression plasmid and the reporter plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to adhere.
-
For antagonist mode, treat the cells with the test compound at various concentrations in the presence of a fixed concentration of a known PPAR agonist (typically at its EC50). For agonist mode, treat with the test compound alone.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
For antagonist mode, the IC50 is the concentration of the test compound that reduces the agonist-induced luciferase activity by 50%.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a PPAR antagonist on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[19][20][21][22][23]
-
Materials:
-
Cancer cell line (e.g., hepatocellular carcinoma cells like HepG2 or Huh7).
-
Cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[23]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate spectrophotometer.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a dilution series of the test compound for a specified period (e.g., 24, 48, or 72 hours).[22]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[20][21]
-
During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The effect of the compound on cell viability can be expressed as a percentage of the control (untreated cells).
-
In Vivo Efficacy in Cancer Models
The anti-tumor activity of PPAR antagonists is often evaluated in preclinical xenograft models.
-
General Protocol:
-
Human cancer cells (e.g., hepatocellular carcinoma) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors are established, the mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
The efficacy of the antagonist is determined by its ability to inhibit tumor growth compared to the vehicle-treated control group.
-
This compound, in combination with atezolizumab and bevacizumab, has demonstrated clinical superiority in a global randomized phase 1b/2 study in first-line HCC patients across multiple endpoints, including overall survival.[1] In preclinical studies, the PPARα antagonist GW6471 has been shown to inhibit the growth of renal cell carcinoma and breast cancer stem cells in xenograft models.[7][24] The PPARγ antagonist GW9662 has also been shown to inhibit the growth of breast tumor cells.[25] Similarly, the dual PPARγ/δ antagonist FH535 has demonstrated anti-tumor effects in pancreatic cancer xenografts.[16][26]
This guide provides a foundational comparison of this compound with other PPAR antagonists. For further in-depth analysis, researchers are encouraged to consult the primary literature and conduct head-to-head comparative studies under standardized experimental conditions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. T0070907 | PPAR | TargetMol [targetmol.com]
- 5. GSK 0660, PPARdelta antagonist (CAS 1014691-61-2) | Abcam [abcam.com]
- 6. GW 6471 | PPARα | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. GSK 0660 | PPARδ | Tocris Bioscience [tocris.com]
- 15. apexbt.com [apexbt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. mdpi.com [mdpi.com]
- 25. GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Amezalpat In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amezalpat (TPST-1120) is a first-in-class, oral, small molecule antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] Its novel mechanism of action, which involves the disruption of tumor cell metabolism and modulation of the tumor microenvironment, has positioned it as a promising candidate in oncology. This guide provides a comparative overview of the in vivo validation of this compound's anti-tumor effects, supported by available preclinical experimental data, and outlines the methodologies for such studies.
Mechanism of Action: A Dual Approach
This compound's anti-cancer activity stems from its ability to selectively inhibit PPARα, a key regulator of fatty acid oxidation (FAO).[2] This inhibition imparts a dual blow to the tumor by:
-
Directly Targeting Tumor Cells: Many cancer cells are dependent on FAO for energy production and proliferation. By blocking this metabolic pathway, this compound can directly impede tumor cell growth.[3]
-
Modulating the Tumor Microenvironment: this compound has been shown to alter the tumor microenvironment by affecting immune-suppressive cells, such as M2 macrophages and regulatory T cells (Tregs), and by inhibiting angiogenesis.[3] This creates a more favorable environment for an anti-tumor immune response.
Caption: this compound's dual mechanism targeting both tumor cell metabolism and the tumor microenvironment.
Preclinical In Vivo Efficacy of this compound
Preclinical studies in murine models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.
Renal Cell Carcinoma (RCC)
In a murine model of renal cell adenocarcinoma (RENCA), this compound has shown significant efficacy.[4]
Table 1: In Vivo Efficacy of this compound in a Murine RCC Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| This compound (Monotherapy) | 30 mg/kg, daily | 52% - 56% |
| This compound + Cabozantinib (B823) | Not specified | 81% |
| This compound + anti-PD1 Ab | Not specified | 74% |
Data from AACR Annual Meeting 2024 presentation.[4][5]
Hepatocellular Carcinoma (HCC)
While specific quantitative data from preclinical HCC models are not publicly available, it has been reported that this compound exhibits anti-cancer activity as a single agent and shows complementary efficacy in combination with PD-L1 and VEGF inhibitors in preclinical studies of HCC.[3] These preclinical findings provided the rationale for its advancement into clinical trials for HCC.
Experimental Protocols for In Vivo Validation
The following outlines a general experimental workflow for validating the anti-tumor effects of a compound like this compound in vivo.
Caption: A generalized workflow for conducting in vivo anti-tumor efficacy studies.
Key Methodologies
1. Animal Models:
-
Syngeneic Models: These models, such as the murine RENCA model for kidney cancer, utilize immunocompetent mice, which are crucial for evaluating the immunomodulatory effects of drugs like this compound.
-
Xenograft Models: Human cancer cell lines (e.g., HepG2 for HCC) are implanted into immunodeficient mice. These models are useful for assessing the direct anti-tumor activity of a compound on human cancer cells.
2. Dosing and Administration:
-
Based on the available data for the RENCA model, this compound was administered at a dose of 30 mg/kg once daily for 12 days.[4] The route of administration, while not specified in the abstract, is typically oral for this compound.
3. Tumor Measurement and Endpoint Analysis:
-
Tumor volumes are typically monitored throughout the study using calipers.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Further analysis can include immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and immune cell infiltration (e.g., CD8+ T cells) in the tumor tissue.
Comparison with Alternatives
-
For Renal Cell Carcinoma: The preclinical data suggests that combining this compound with cabozantinib (a multi-tyrosine kinase inhibitor) or an anti-PD1 antibody leads to significantly greater tumor inhibition than this compound alone.[4][5] This indicates a complementary mechanism of action.
-
For Hepatocellular Carcinoma: In the clinical setting, this compound is being evaluated in combination with atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody).[6] The preclinical rationale for this is the complementary efficacy observed in HCC models.[3]
Conclusion
The available preclinical in vivo data for this compound demonstrates its potential as an anti-cancer agent, with a clear mechanism of action that affects both the tumor cells and the surrounding microenvironment. The monotherapy efficacy in RCC models is significant, and the synergistic effects in combination with other therapies are promising. Further detailed preclinical studies, particularly in HCC models, will provide a more comprehensive understanding of its comparative efficacy and will be crucial for guiding its continued clinical development.
References
- 1. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]
- 2. Tempest set to storm the HCC landscape with promising Phase II this compound data - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Tempest Announces Positive Early Results from Global Randomized Phase 1b/2 Combination Study of TPST-1120 in First-Line Hepatocellular Carcinoma - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. trial.medpath.com [trial.medpath.com]
Amezalpat in First-Line Hepatocellular Carcinoma: A Comparative Analysis of Survival Benefits Across Patient Subgroups
For Immediate Release – Amezalpat (TPST-1120), a first-in-class, oral, selective peroxisome proliferator-activated receptor α (PPARα) antagonist, has demonstrated a significant survival benefit in combination with atezolizumab and bevacizumab for the first-line treatment of unresectable or metastatic hepatocellular carcinoma (HCC). Data from the global, randomized Phase 1b/2 MORPHEUS-LIVER study indicates that this combination not only improves overall survival in the broader patient population but also shows notable efficacy in key patient subgroups, including those with β-catenin mutations and PD-L1 negative tumors.
This guide provides a detailed comparison of this compound's performance against the standard of care, supported by experimental data from the MORPHEUS-LIVER trial, to inform researchers, scientists, and drug development professionals.
Comparative Survival Analysis
The addition of this compound to standard therapy resulted in a clinically meaningful improvement in median overall survival (mOS) and objective response rate (ORR) compared to the control arm of atezolizumab and bevacizumab alone.
Overall Survival in the Intent-to-Treat (ITT) Population
| Treatment Arm | N | Median Overall Survival (mOS) | Hazard Ratio (HR) |
| This compound + Atezolizumab + Bevacizumab | 40 | 21.0 months | 0.65 |
| Atezolizumab + Bevacizumab (Control) | 30 | 15.0 months | |
| Data cutoff: February 14, 2024[1] |
Objective Response Rate in the ITT Population
| Treatment Arm | N | Confirmed Objective Response Rate (cORR) |
| This compound + Atezolizumab + Bevacizumab | 40 | 30% |
| Atezolizumab + Bevacizumab (Control) | 30 | 13.3% |
| Data cutoff: April 20, 2023[1] |
Performance in Key Patient Subgroups
This compound's therapeutic benefit extends to specific patient subgroups known to have a poor prognosis. The survival advantage was observed in patients with PD-L1-negative tumors and those with β-catenin mutations.[2]
Efficacy in Patients with β-Catenin Mutations
Patients with β-catenin mutated HCC, a subgroup historically associated with resistance to immunotherapy, showed a pronounced benefit from the this compound combination.
| Patient Subgroup | Treatment Arm | N | Median Overall Survival (mOS) | Hazard Ratio (HR) | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) |
| β-catenin mutated | This compound + Atezolizumab + Bevacizumab | 7 | 23.5 months | 0.65 | 43% | 100% |
| Atezolizumab + Bevacizumab (Control) | N/A | 15.0 months | N/A | N/A | ||
| Wild-type | This compound + Atezolizumab + Bevacizumab | N/A | 21.1 months | 0.51 | N/A | N/A |
| Atezolizumab + Bevacizumab (Control) | N/A | 15.0 months | N/A | N/A | ||
| Data for β-catenin mutated subgroup from the MORPHEUS-LIVER trial.[2] |
Efficacy in Patients with PD-L1 Negative Tumors
The addition of this compound demonstrated a consistent benefit in patients with PD-L1 negative tumors, a population that typically shows a limited response to immune checkpoint inhibitors.
| Patient Subgroup | Treatment Arm | Confirmed Objective Response Rate (cORR) |
| PD-L1 Negative | This compound + Atezolizumab + Bevacizumab | 27% |
| Atezolizumab + Bevacizumab (Control) | 7% | |
| While a survival benefit was observed, specific median Overall Survival and Hazard Ratio data for the PD-L1 negative subgroup are not publicly available at this time. |
Mechanism of Action: A Dual Approach
This compound's efficacy is attributed to its dual mechanism of action. As a PPARα antagonist, it is designed to directly target tumor cell metabolism and modulate the tumor microenvironment by affecting immune-suppressive cells and angiogenesis. This dual action is believed to contribute to the observed clinical benefits, particularly in challenging patient subgroups.
Experimental Protocols: The MORPHEUS-LIVER Study
The data presented is from a global, randomized, open-label Phase 1b/2 study (NCT04524871), part of Roche's Morpheus program, evaluating immunotherapy-based combinations in advanced liver cancer.
Study Design
The trial was designed to assess the efficacy and safety of this compound in combination with atezolizumab and bevacizumab compared to atezolizumab and bevacizumab alone in patients with unresectable or metastatic HCC who had not received prior systemic therapy. A total of 70 patients were randomized, with 40 in the this compound arm and 30 in the control arm.
Key Eligibility Criteria
-
Inclusion: Patients aged 18 years or older with histologically, cytologically, or clinically confirmed locally advanced or metastatic and/or unresectable HCC not amenable to curative therapies and with no prior systemic treatment. An ECOG performance status of 0 or 1 and Child-Pugh class A were also required.
-
Exclusion: Patients with fibrolamellar/sarcomatoid HCC, mixed cholangiocarcinoma/HCC, and untreated active HBV were not eligible.
Dosing Regimen
-
This compound Arm: this compound was administered orally at a dose of 1200 mg per day on days 1 to 21, in combination with 1200 mg of atezolizumab on day 1 and 15 mg/kg of bevacizumab on day 1 of each 21-day cycle.
-
Control Arm: Atezolizumab and bevacizumab were administered at the same doses and schedule as the experimental arm.
Patient Stratification Logic
The MORPHEUS-LIVER trial included exploratory analyses of outcomes by PD-L1 expression and β-catenin mutational status, highlighting the importance of biomarker-based stratification in understanding the therapeutic potential of this compound.
References
A Comparative Meta-Analysis of Therapies for Pulmonary Hypertension
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of key therapeutic agents for Chronic Thromboembolic Pulmonary Hypertension (CTEPH) and Pulmonary Arterial Hypertension (PAH). This analysis is supported by data from pivotal clinical trials.
This document provides a meta-analysis of prominent drugs used in the management of CTEPH and PAH, focusing on a comparative overview of their clinical trial data, experimental protocols, and mechanisms of action. The therapies discussed represent three distinct pharmacological classes: soluble guanylate cyclase (sGC) stimulators, endothelin receptor antagonists (ERAs), and phosphodiesterase-5 (PDE5) inhibitors.
Comparative Efficacy and Safety from Pivotal Clinical Trials
The following tables summarize the primary efficacy and safety outcomes from key clinical trials for Riociguat (B1680643), Bosentan (B193191), and Sildenafil (B151). These trials have been selected for their significant impact on the approval and clinical use of these therapies.
Table 1: Efficacy Outcomes in Pivotal Trials
| Trial (Drug) | Indication | Primary Endpoint | Treatment Arm (Change from Baseline) | Placebo Arm (Change from Baseline) | p-value |
| CHEST-1 (Riociguat) | CTEPH | Change in 6-Minute Walk Distance (6MWD) at Week 16 | +39 meters | -6 meters | <0.001[1] |
| PATENT-1 (Riociguat) | PAH | Change in 6MWD at Week 12 | +30 meters | -6 meters | <0.001[2] |
| BREATHE-1 (Bosentan) | PAH | Change in 6MWD at Week 16 | +19.5 meters (in CTD subgroup) | -2.6 meters (in CTD subgroup) | Not explicitly stated for subgroup[3] |
| SUPER-1 (Sildenafil) | PAH | Change in 6MWD at Week 12 | +26 meters (in combination with epoprostenol) | Placebo-adjusted increase | 0.0009[4] |
Table 2: Key Hemodynamic and Clinical Outcomes
| Trial (Drug) | Indication | Key Secondary Endpoint | Treatment Arm Result | Placebo Arm Result | p-value |
| CHEST-1 (Riociguat) | CTEPH | Change in Pulmonary Vascular Resistance (PVR) | -226 dyn·sec·cm⁻⁵ | +23 dyn·sec·cm⁻⁵ | <0.001[1] |
| PATENT-1 (Riociguat) | PAH | Change in PVR | Significant decrease | - | <0.001 |
| BREATHE-1 (Bosentan) | PAH | Time to Clinical Worsening | Lower incidence | Higher incidence | Statistically significant |
| SUPER-1 (Sildenafil) | PAH | Change in mean Pulmonary Artery Pressure (mPAP) | -3.9 mmHg (in combination with epoprostenol) | - | 0.00003 |
Detailed Experimental Protocols
The methodologies of the pivotal trials are crucial for interpreting their outcomes. Below are summaries of the experimental designs for the CHEST-1, PATENT-1, BREATHE-1, and SUPER-1 trials.
CHEST-1 (Riociguat in CTEPH)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 261 patients with inoperable CTEPH or persistent or recurrent pulmonary hypertension after pulmonary endarterectomy.
-
Dosing Regimen: Riociguat was initiated at 1 mg three times daily and titrated up to a maximum of 2.5 mg three times daily over an 8-week period, followed by an 8-week maintenance phase.
-
Primary Endpoint: The primary endpoint was the change from baseline in 6-minute walk distance (6MWD) at week 16.
-
Secondary Endpoints: Included changes in pulmonary vascular resistance (PVR), N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, World Health Organization (WHO) functional class, and time to clinical worsening.
PATENT-1 (Riociguat in PAH)
-
Study Design: A Phase 3, multicenter, double-blind, placebo-controlled trial.
-
Patient Population: 443 patients with symptomatic PAH, including treatment-naïve patients and those on stable doses of endothelin receptor antagonists or prostanoids.
-
Dosing Regimen: Patients were randomized to receive riociguat (up to 2.5 mg three times daily), a lower dose of riociguat (up to 1.5 mg three times daily for exploratory purposes), or placebo for 12 weeks.
-
Primary Endpoint: The primary endpoint was the change from baseline in 6MWD at week 12.
-
Secondary Endpoints: Included changes in PVR, NT-proBNP levels, WHO functional class, and time to clinical worsening.
BREATHE-1 (Bosentan in PAH)
-
Study Design: A double-blind, placebo-controlled study.
-
Patient Population: Patients with PAH, including a subgroup of 66 patients with PAH secondary to connective tissue disease (CTD).
-
Dosing Regimen: Bosentan was titrated to a dose of 125 mg twice daily.
-
Primary Endpoint: The primary endpoint was the change in exercise capacity as measured by the 6MWD at 12 or 16 weeks.
-
Secondary Endpoints: Included cardiopulmonary hemodynamics and time to clinical worsening.
SUPER-1 (Sildenafil in PAH)
-
Study Design: A double-blind, placebo-controlled trial.
-
Patient Population: 277 treatment-naïve patients with PAH.
-
Dosing Regimen: Patients were randomized to receive sildenafil at doses of 20 mg, 40 mg, or 80 mg three times daily, or placebo.
-
Primary Endpoint: The primary endpoint was the change in 6MWD at 12 weeks.
-
Secondary Endpoints: Included changes in invasive hemodynamic parameters, BORG dyspnea score, and incidence of clinical worsening.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these drugs are rooted in their distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate their respective signaling pathways.
Riociguat: Soluble Guanylate Cyclase (sGC) Stimulation
Riociguat has a dual mechanism of action. It directly stimulates sGC, an enzyme in the cardiopulmonary system, and it also sensitizes sGC to endogenous nitric oxide (NO). This leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates vasodilation.
Bosentan: Endothelin Receptor Antagonism
Bosentan is a competitive antagonist of endothelin-1 (B181129) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. By blocking these receptors, particularly the ET-A receptors on vascular smooth muscle cells, bosentan prevents the potent vasoconstrictive effects of endothelin-1.
Sildenafil: Phosphodiesterase-5 (PDE5) Inhibition
Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP. By inhibiting PDE5, sildenafil increases the intracellular concentration of cGMP, leading to smooth muscle relaxation and vasodilation in the pulmonary vasculature.
Experimental Workflow: A Representative Clinical Trial
The following diagram illustrates a generalized workflow for a pivotal clinical trial in pulmonary hypertension, from patient screening to final data analysis.
References
- 1. Riociguat for the treatment of chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Bosentan treatment for pulmonary arterial hypertension related to connective tissue disease: a subgroup analysis of the pivotal clinical trials and their open-label extensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on the clinical utility of sildenafil in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Amezalpat Demonstrates Superior Objective Response Rates in Advanced Hepatocellular Carcinoma
Amezalpat, an investigational first-in-class oral antagonist of the peroxisome proliferator-activated receptor α (PPARα), has shown a significant improvement in objective response rates (ORR) for patients with advanced hepatocellular carcinoma (HCC) when added to standard-of-care therapy. In a global, randomized Phase 1b/2 clinical trial, the combination of this compound with atezolizumab and bevacizumab resulted in a confirmed ORR of 30%, more than doubling the 13.3% ORR observed in patients receiving atezolizumab and bevacizumab alone.[1][2][3][4][5][6][7]
These promising results have led to the FDA granting Fast Track and Orphan Drug Designations for this compound in the treatment of HCC.[1][6][8][9] The data suggests that this compound's unique mechanism of targeting tumor cell metabolism and modulating the tumor microenvironment may provide a new therapeutic avenue for this challenging disease.[1][4][8][9][10][11]
Comparative Analysis of Objective Response Rates
The pivotal data for this compound comes from the MORPHEUS-LIVER study (NCT04524871), which evaluated the efficacy and safety of this compound in combination with the standard-of-care checkpoint inhibitor and anti-angiogenic therapy.[5][12] The following table summarizes the key ORR findings from this trial.
| Treatment Arm | Overall Objective Response Rate (ORR) | ORR in PD-L1 Negative Tumors | ORR in Patients with β-catenin Mutations | Disease Control Rate (DCR) in β-catenin Mutated Patients |
| This compound + Atezolizumab + Bevacizumab | 30%[1][2][3][4] | 27%[4][12] | 43%[2][4] | 100%[2][4] |
| Atezolizumab + Bevacizumab (Control) | 13.3%[1][2][3][4] | 7%[4][12] | Not Reported | Not Reported |
Mechanism of Action: A Dual Approach
This compound functions as a selective antagonist of PPARα, a nuclear receptor that plays a crucial role in fatty acid oxidation (FAO).[10][13] By inhibiting PPARα, this compound disrupts the metabolic processes that cancer cells rely on for rapid growth.[10][13] Furthermore, this inhibition modulates the tumor microenvironment by affecting immunosuppressive cells and angiogenesis, thereby enhancing the anti-tumor immune response.[1][3][4][8][9][11]
This compound's dual mechanism of action.
Experimental Protocol: MORPHEUS-LIVER Trial (Cohort 1)
The results are from a global, randomized, open-label, multicenter Phase 1b/2 study (NCT04524871).[5][12]
-
Patient Population: First-line treatment for patients with unresectable or metastatic hepatocellular carcinoma.[3][13]
-
Experimental Arm (n=40): this compound (1200 mg) administered orally once daily on days 1-21 of each 21-day cycle, in combination with atezolizumab (1200 mg) intravenously on day 1 and bevacizumab (15 mg/kg) intravenously on day 1 of each 21-day cycle.[5][6]
-
Control Arm (n=30): Atezolizumab and bevacizumab administered at the same doses and schedule as the experimental arm.[3][5]
-
Secondary Endpoints: Progression-free survival, overall survival, duration of response, and safety.[5][12]
MORPHEUS-LIVER trial workflow.
The safety profile of the this compound combination was found to be manageable and comparable to the control arm, with no unexpected adverse events.[4] These findings support the continued development of this compound in a pivotal Phase 3 trial.[1][13]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. targetedonc.com [targetedonc.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Tempest Unveils New Survival Data for this compound (TPST-1120) in Randomized First-Line HCC Study Demonstrating a Six-Month Improvement over Control Arm | Tempest Therapeutics [ir.tempesttx.com]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. Tempest Granted Fast Track Designation from the U.S. Food and Drug Administration for this compound to Treat Patients with Hepatocellular Carcinoma | Tempest Therapeutics [ir.tempesttx.com]
- 9. Tempest Therapeutics Receives FDA Orphan Drug Designation for this compound in Hepatocellular Carcinoma Treatment [quiverquant.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Tempest Presents New this compound MOA Data Reinforcing Its Potential as Novel Cancer Treatment at the 2025 AACR Annual Meeting | Tempest Therapeutics [ir.tempesttx.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ascopubs.org [ascopubs.org]
Amezalpat's Mechanism of Action: A Comparative Analysis for Drug Development Professionals
Amezalpat (TPST-1120) is a first-in-class, oral, competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid metabolism.[1] Emerging as a promising therapeutic candidate in oncology, this compound's unique dual mechanism of action targets both the intrinsic metabolic vulnerabilities of cancer cells and the immunosuppressive tumor microenvironment. This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its performance with alternative therapeutic strategies and supported by available experimental data.
Dual Mechanism of Action: A Two-Pronged Attack on Cancer
This compound's anti-cancer activity stems from its ability to disrupt two critical pathways that fuel tumor growth and immune evasion: direct tumor cell metabolism and modulation of the tumor microenvironment.[2][3][4][5]
1. Direct Targeting of Tumor Cell Metabolism via Inhibition of Fatty Acid Oxidation (FAO):
Many cancer cells are heavily reliant on fatty acid oxidation (FAO) for their energy production and to support rapid proliferation. This compound, by antagonizing PPARα, inhibits FAO, thereby disrupting the bioenergetic balance of cancer cells. This metabolic stress can lead to reduced tumor cell proliferation and survival. Preclinical studies have shown that this compound exhibits anti-cancer activity as a single agent in hepatocellular carcinoma (HCC) models, a tumor type with high PPARα expression.
2. Modulation of the Tumor Microenvironment:
This compound's influence extends beyond the cancer cell itself, reshaping the tumor microenvironment to be less hospitable for tumor growth and more responsive to anti-tumor immunity. This is achieved through:
-
Modulation of Immune Suppressive Cells: this compound has been shown to reduce the presence of tumor-promoting M2 macrophages and regulatory T cells (Tregs) within the tumor microenvironment. These immunosuppressive cells are known to dampen the anti-tumor immune response. By inhibiting their development and function, this compound helps to restore a more active anti-cancer immune state.
-
Inhibition of Angiogenesis: The tumor microenvironment modulation by this compound also includes the reduction of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Comparative Performance: this compound in the Clinic
The most robust comparative data for this compound comes from a global, randomized Phase 1b/2 clinical trial (MORPHEUS-LIVER, NCT04524871) in patients with unresectable or metastatic hepatocellular carcinoma (HCC). In this study, this compound was evaluated in combination with the standard-of-care treatment, atezolizumab (a PD-L1 inhibitor) and bevacizumab (a VEGF inhibitor).
Clinical Trial Data Summary: this compound + Atezolizumab/Bevacizumab vs. Atezolizumab/Bevacizumab Alone
| Efficacy Endpoint | This compound + Atezolizumab/Bevacizumab | Atezolizumab/Bevacizumab Alone |
| Objective Response Rate (ORR) | 30% | 13.3% |
| Median Overall Survival (OS) | 21 months | 15 months |
| Hazard Ratio (HR) for OS | 0.65 | - |
These results demonstrate a clinically meaningful improvement in both objective response rate and overall survival with the addition of this compound to the standard-of-care regimen. The survival benefit was observed across key patient subgroups, including those with PD-L1-negative tumors, highlighting the potential of this compound's distinct mechanism of action.
Comparison with Other PPARα Modulators
While direct head-to-head clinical comparisons are not yet available, preclinical data on other PPARα modulators provide some context for this compound's activity.
-
GW6471: Another PPARα antagonist, has demonstrated anti-tumor activity in preclinical models of renal cell carcinoma and breast cancer stem cells. It has been shown to induce apoptosis, and cell cycle arrest, and inhibit glycolysis in cancer cells.
-
Fenofibrate (B1672516): A PPARα agonist, has paradoxically also shown anti-tumor effects in some preclinical models. Its mechanism is thought to involve anti-angiogenic effects and induction of apoptosis. However, the use of a PPARα agonist for cancer therapy is less straightforward due to the potential for promoting cell proliferation in certain contexts.
The clinical data available for this compound, particularly the randomized trial in HCC, provides a stronger basis for its current evaluation as a cancer therapeutic compared to other PPARα modulators that are primarily in the preclinical stages of investigation for oncology indications.
Experimental Protocols
Detailed below are representative protocols for key experiments used to characterize the mechanism of action of PPARα antagonists like this compound.
Fatty Acid Oxidation (FAO) Inhibition Assay
This assay measures the rate of fatty acid oxidation in cancer cells and the inhibitory effect of a test compound.
Methodology:
-
Cell Culture: Cancer cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the PPARα antagonist (e.g., this compound) or vehicle control for a specified period.
-
Radiolabeling: [³H]-palmitate, a radiolabeled fatty acid, is added to the culture medium.
-
Incubation: Cells are incubated to allow for the uptake and oxidation of the radiolabeled palmitate.
-
Measurement of ³H₂O: During FAO, the tritium (B154650) from [³H]-palmitate is released as ³H₂O. The amount of ³H₂O in the culture medium is quantified using a scintillation counter.
-
Data Analysis: The rate of FAO is determined by the amount of ³H₂O produced and is normalized to the total protein content. The inhibitory effect of the compound is calculated by comparing the FAO rates in treated versus control cells.
M2 Macrophage and Regulatory T Cell (Treg) Modulation Assay
This assay assesses the ability of a compound to alter the phenotype and function of immunosuppressive immune cells.
Methodology:
-
Isolation of Immune Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. Monocytes and CD4+ T cells are then purified.
-
Macrophage Differentiation: Monocytes are cultured with M-CSF to differentiate them into M0 macrophages. Subsequent treatment with IL-4 and IL-13 polarizes them towards the M2 phenotype.
-
Treg Differentiation: Naive CD4+ T cells are cultured with anti-CD3/CD28 antibodies, TGF-β, and IL-2 to induce their differentiation into Tregs.
-
Co-culture and Treatment: The differentiated M2 macrophages and Tregs are then co-cultured with cancer cells in the presence of the test compound (e.g., this compound) or vehicle control.
-
Flow Cytometry Analysis: After the incubation period, cells are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD206 for M2 macrophages, CD4, CD25, and FoxP3 for Tregs) and analyzed by flow cytometry to quantify the different cell populations.
-
Cytokine Analysis: The supernatant from the co-cultures is collected, and the levels of key cytokines such as TGF-β and IL-10 (associated with immunosuppression) are measured using ELISA or multiplex bead arrays.
Visualizing the Mechanism of Action
To further elucidate the intricate pathways involved in this compound's mechanism of action, the following diagrams have been generated using Graphviz (DOT language).
This compound's Dual Mechanism of Action
Caption: this compound's dual mechanism targeting FAO and the tumor microenvironment.
Experimental Workflow for FAO Inhibition Assay
Caption: Workflow for assessing the inhibition of fatty acid oxidation.
Logical Relationship of Immune Modulation
Caption: this compound's logical impact on the tumor immune microenvironment.
References
- 1. PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate in cancer: mechanisms involved in... | F1000Research [f1000research.com]
- 4. Novel Cancer Drug this compound Shows Promising Dual-Action Results at AACR | TPST Stock News [stocktitan.net]
- 5. The PPARα agonist fenofibrate suppresses B-cell lymphoma in mice by modulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Amezalpat: A Novel Approach to Overcoming Atezolizumab Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Amezalpat's potential efficacy in atezolizumab-resistant cancer models. Atezolizumab, a PD-L1 inhibitor, has transformed cancer treatment, yet a significant number of patients either do not respond (primary resistance) or develop resistance over time (acquired resistance). This compound, a first-in-class oral antagonist of peroxisome proliferator-activated receptor alpha (PPARα), presents a promising strategy to counteract these resistance mechanisms by modulating the tumor microenvironment and directly targeting tumor cells.
Mechanism of Action: Targeting Tumor Metabolism and Immune Suppression
This compound's primary mechanism is the inhibition of PPARα, a key regulator of fatty acid oxidation (FAO).[1] This inhibition has a dual effect on the tumor and its surrounding microenvironment. Preclinical data suggests that this compound's selective PPARα antagonism can disrupt multiple pathways that promote tumor growth and immune evasion.[2]
In various tumor types, including hepatocellular carcinoma (HCC), PPARα signaling promotes tumor growth and suppresses antitumor immunity.[3] By inhibiting FAO, this compound targets the bioenergetic needs of cancer cells and helps restore anticancer immune pathways.[3]
Atezolizumab resistance is often linked to an immunosuppressive tumor microenvironment, characterized by the presence of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). These cells are associated with a poor prognosis in several cancers.[1] this compound has been shown to reduce the immunosuppressive activity of M2 macrophages and Tregs, leading to immune activation. It inhibits the development of these cells from their precursors and is associated with reduced mitochondrial mass, the site of FAO, in immunosuppressive macrophages. By treating Tregs or immunosuppressive macrophages, this compound decreases the production of anti-inflammatory cytokines, thereby blocking immune suppression.
Preclinical and Clinical Evidence
While direct preclinical studies of this compound in models with acquired resistance to atezolizumab are not yet widely published, its mechanism of action strongly suggests potential efficacy. The most relevant clinical data comes from a global, randomized Phase 1b/2 study of this compound in combination with atezolizumab and bevacizumab for the first-line treatment of advanced HCC.
Clinical Trial Data: this compound in Combination with Atezolizumab and Bevacizumab in HCC
The addition of this compound to the standard of care (atezolizumab and bevacizumab) demonstrated a significant improvement in clinical outcomes.
| Endpoint | This compound + Atezolizumab + Bevacizumab (n=40) | Atezolizumab + Bevacizumab (n=30) | Hazard Ratio (HR) |
| Median Overall Survival (OS) | 21 months | 15 months | 0.65 |
| Objective Response Rate (ORR) | 30% | 13.3% |
Efficacy in a PD-L1 Negative Population
A key indicator of this compound's potential in immunotherapy-resistant settings is its performance in patients with PD-L1 negative tumors. This subgroup is often less responsive to PD-1/PD-L1 inhibitors alone.
| Endpoint | This compound + Atezolizumab + Bevacizumab | Atezolizumab + Bevacizumab |
| Objective Response Rate (ORR) in PD-L1 Negative Tumors | 27% | 7% |
This notable activity in the PD-L1 negative cohort suggests that this compound's mechanism can overcome a key mechanism of primary resistance to atezolizumab. The survival benefit of adding this compound was observed across key subgroups, including those with PD-L1-negative tumors.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound in the Tumor Microenvironment
Caption: this compound's inhibition of PPARα reduces FAO, thereby decreasing the function of immunosuppressive MDSCs and Tregs.
Hypothetical Experimental Workflow for Testing this compound in Atezolizumab-Resistant Models
Caption: Workflow for evaluating this compound in an acquired atezolizumab resistance model.
Experimental Protocols
Generation of Atezolizumab-Resistant Tumor Models (Hypothetical)
-
Cell Line and Tumor Implantation: Murine cancer cell lines (e.g., MC38 colorectal, B16-F10 melanoma) that are initially sensitive to anti-PD-L1 therapy would be used. 1x10^6 cells would be implanted subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Induction of Resistance: Once tumors are established (e.g., 50-100 mm³), mice would be treated with atezolizumab (or a murine surrogate anti-PD-L1 antibody) at a standard dose (e.g., 10 mg/kg) intraperitoneally twice weekly.
-
Monitoring and Selection: Tumor growth would be monitored. Tumors that initially respond or stabilize and then regrow would be considered to have acquired resistance. These resistant tumors would then be harvested, dissociated, and serially passaged in new cohorts of mice under continuous anti-PD-L1 treatment to establish a stable atezolizumab-resistant tumor model.
In Vivo Efficacy Study in Atezolizumab-Resistant Model
-
Animal Model: C57BL/6 mice bearing established atezolizumab-resistant tumors.
-
Treatment Groups (n=10 per group):
-
Vehicle control (oral gavage)
-
Atezolizumab (10 mg/kg, intraperitoneal, twice weekly)
-
This compound (dose to be determined based on PK/PD studies, oral gavage, daily)
-
This compound + Atezolizumab
-
-
Endpoints:
-
Primary: Tumor growth inhibition and overall survival.
-
Secondary: Analysis of the tumor microenvironment via flow cytometry (for MDSCs, Tregs, CD8+ T cells) and immunohistochemistry (for markers of immune activation).
-
Conclusion
This compound, through its unique mechanism of PPARα antagonism and subsequent inhibition of fatty acid oxidation, presents a compelling rationale for overcoming both primary and acquired resistance to atezolizumab. Clinical data in HCC, particularly in the PD-L1 negative population, provides strong initial evidence for its ability to modulate the tumor microenvironment and enhance the efficacy of immunotherapy. Further preclinical studies in atezolizumab-resistant models are warranted to fully elucidate its potential in this setting. The proposed experimental workflow provides a framework for such investigations. This compound represents a promising new therapeutic agent for patients who have developed resistance to current immunotherapies.
References
- 1. Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid oxidation modulates immunosuppressive functions of myeloid-derived suppressor cells and enhances cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tempest Reveals this compound (TPST-1120) Shows Six-Month Survival Boost in First-Line HCC Study [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of Amezalpat: A Procedural Guide for Research Professionals
Disclaimer: As an investigational drug, specific disposal guidelines for Amezalpat (TPST-1120) have not been publicly released. The following procedures are based on established best practices for the disposal of investigational antineoplastic and hazardous drugs. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS), when available, for definitive guidance.
This compound is an orally bioavailable small molecule currently under investigation for its potential immunomodulating and antineoplastic activities.[1] As a selective and competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα), it represents a novel approach in cancer therapy.[1][2] Given its potent cytotoxic potential, the proper handling and disposal of this compound are paramount to ensure personnel safety and environmental protection.
Key Characteristics of this compound
| Property | Description | Source |
| Synonyms | TPST-1120 | [2][3] |
| Mechanism of Action | Selective PPARα antagonist | [1] |
| Therapeutic Potential | Antineoplastic, immunomodulating | [1] |
| Administration | Oral | [2] |
| Status | Investigational new drug | [4] |
Step-by-Step Disposal Procedures for this compound
The disposal of investigational drugs like this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]
Waste Segregation: The First Line of Defense
Proper segregation of waste contaminated with this compound is a critical first step. Different types of waste require specific containers and disposal pathways.
-
Bulk Waste: This category includes unused or expired this compound, concentrated stock solutions, and grossly contaminated materials.
-
Trace Waste (Solids): Items with minimal residual contamination, such as empty vials, flasks, and plasticware (containing less than 3% of the original volume).
-
Trace Waste (Sharps): Needles, syringes, and other sharps contaminated with trace amounts of this compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, gowns, and other disposable PPE worn during handling.
Container Specifications and Labeling
The use of appropriate and clearly labeled waste containers is essential to prevent accidental exposure and ensure proper disposal.
| Waste Type | Recommended Container | Labeling Requirements | Disposal Pathway |
| Bulk Waste | Black RCRA-regulated hazardous waste container | "Hazardous Waste," "this compound," and the date of accumulation | Hazardous waste incineration |
| Trace Waste (Solids) | Yellow chemotherapy waste container | "Chemotherapy Waste," "Trace Contamination" | Medical waste incineration |
| Trace Waste (Sharps) | Yellow, puncture-resistant "Chemo Sharps" container | "Chemotherapy Sharps," "Trace Contamination" | Medical waste incineration |
| Contaminated PPE | Yellow chemotherapy waste bag or container | "Chemotherapy Waste," "Trace Contamination" | Medical waste incineration |
Handling and Personal Protective Equipment (PPE)
When handling this compound and its associated waste, stringent safety precautions must be followed to minimize exposure risk.
-
Engineering Controls: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent the generation of aerosols.
-
Personal Protective Equipment (PPE):
-
Wear two pairs of chemotherapy-tested gloves.
-
Use a solid-front, disposable gown with tight-fitting cuffs.
-
Wear safety goggles or a face shield to protect the eyes and face.
-
Decontamination
Following the completion of any procedure involving this compound, all work surfaces must be decontaminated. Use a detergent solution followed by a thorough rinse with water.
Final Disposal Logistics
-
On-site Accumulation: Sealed waste containers should be transported to a designated hazardous waste accumulation area within the facility.
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste management company. Your institution's EHS department will coordinate the pickup and transport of the waste to a permitted incineration facility.[7]
Experimental Protocols Referenced in General Hazardous Drug Disposal
While no experimental protocols specific to this compound disposal are available, the general guidelines for handling antineoplastic agents are based on extensive research into their hazardous properties. The procedures outlined above are derived from safety protocols developed by regulatory bodies and research institutions to mitigate the risks associated with cytotoxic compounds. These protocols are designed to protect laboratory personnel and the environment from the harmful effects of such agents.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: Workflow for this compound Waste Disposal.
References
- 1. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]
- 2. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
